Indobufen-d5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3,3,4,4,4-pentadeuterio-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid |
InChI |
InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22)/i1D3,2D2 |
InChI Key |
AYDXAULLCROVIT-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Indobufen-d5?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for Indobufen-d5, a deuterated analog of the antiplatelet agent Indobufen.
Chemical Structure and Properties
This compound is a stable isotope-labeled form of Indobufen, where five hydrogen atoms on the butanoic acid side chain have been replaced by deuterium.[1][2] This labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis of Indobufen in biological matrices. The substitution of hydrogen with deuterium imparts a higher mass, which is readily distinguishable by mass spectrometry, without significantly altering the chemical properties of the molecule.
The chemical name for this compound is 2-(4-(1-oxoisoindolin-2-yl)phenyl)butanoic-3,3,4,4,4-d5 acid.[2]
Chemical Structure of this compound:
The following table summarizes the key chemical properties of Indobufen and its deuterated analog, this compound.
| Property | Indobufen | This compound |
| Chemical Formula | C₁₈H₁₇NO₃[3] | C₁₈H₁₂D₅NO₃[2] |
| Average Molecular Weight | 295.338 g/mol [3] | Approx. 300.37 g/mol |
| Monoisotopic Molecular Weight | 295.120843 g/mol [3] | Approx. 300.1522 g/mol |
| CAS Number | 63610-08-2[4] | Not available |
| Synonyms | Ibustrin, K 3920[5] | Ibustrin-d5[1] |
| Appearance | Solid | Solid |
| Solubility | DMSO: 59 mg/mL (199.77 mM)[5] | Expected to be similar to Indobufen |
Experimental Protocols
While specific synthesis protocols for this compound are proprietary, a plausible approach involves the deuteration of a precursor to the butanoic acid side chain. The synthesis of the parent compound, Indobufen, often involves the coupling of a phenylbutanoic acid derivative with an isoindolinone moiety.[6][7]
Illustrative Protocol for Precursor Synthesis:
-
Starting Material: A suitable precursor, such as ethyl 2-bromobutanoate.
-
Deuteration: The deuteration can be achieved through a multi-step process. For example, reduction of a double bond in a precursor molecule using deuterium gas (D₂) with a suitable catalyst (e.g., Palladium on carbon). Alternatively, a deuterated starting material, such as d6-ethanol, could be used to introduce the deuterium atoms at the desired positions early in the synthesis of the butanoic acid chain.
-
Coupling: The resulting deuterated phenylbutanoic acid derivative is then coupled with 2-(4-aminophenyl)isoindolin-1-one under standard peptide coupling conditions or via a multi-step process involving the appropriate functional group transformations.
-
Purification: The final product, this compound, is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the synthesized this compound are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ²H-NMR) and Mass Spectrometry (MS) to verify the incorporation and position of the deuterium atoms and to determine the isotopic purity.
This compound is ideally suited as an internal standard for the quantification of Indobufen in biological samples (e.g., plasma) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol Outline:
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Indobufen: Q1 -> Q3 (e.g., m/z 296.1 -> 250.1)
-
This compound: Q1 -> Q3 (e.g., m/z 301.1 -> 255.1)
-
-
-
Quantification: The concentration of Indobufen in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Mechanism of Action of Indobufen
Indobufen functions as a reversible inhibitor of the cyclooxygenase (COX) enzyme, with a preference for the COX-1 isoform.[8][9] By inhibiting COX-1, Indobufen effectively suppresses the synthesis of thromboxane A2, a potent promoter of platelet aggregation.[5][10] This action underlies its clinical use as an antiplatelet agent to prevent thrombotic events.[3][11] Additionally, the inhibition of the COX pathway leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain.[8] Indobufen has also been shown to inhibit platelet aggregation induced by other agonists like ADP.[12]
The following diagram illustrates the mechanism of action of Indobufen.
Caption: Mechanism of action of Indobufen via inhibition of the COX-1 enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indobufen D5 [artis-standards.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. CN114685346A - Method for preparing indobufen - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. What is the mechanism of Indobufen? [synapse.patsnap.com]
- 9. What is Indobufen used for? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Indobufen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in cerebral, peripheral and coronary vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of indobufen vs. aspirin on platelet accumulation in patients with stable coronary heart disease after percutaneous coronary intervention: An open-label crossover study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Indobufen-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indobufen-d5 is the deuterated form of Indobufen, a potent, reversible inhibitor of platelet aggregation.[1] Primarily utilized as an internal standard in pharmacokinetic and metabolic studies, its properties are intrinsically linked to its non-deuterated parent compound. Indobufen exerts its antiplatelet effect by reversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme, which in turn suppresses the synthesis of thromboxane A2 (TxA2), a key mediator in platelet aggregation.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its analysis.
Physical and Chemical Properties
This compound is specifically designed for use as an internal standard in quantitative analysis due to its mass shift from the parent compound, while maintaining nearly identical chemical properties and retention times in chromatographic systems. The key physical and chemical data for this compound and its parent compound, Indobufen, are summarized below.
Quantitative Data for this compound
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₂D₅NO₃ | Artis Standards |
| Molecular Weight | 300.36 g/mol | MedChemExpress[1] |
| Synonym | 2-(4-(1-oxoisoindolin-2-yl)phenyl)butanoic-3,3,4,4,4-d5 acid | Artis Standards |
Quantitative Data for Indobufen (Parent Compound)
Note: Detailed experimental data such as melting point and solubility are typically determined for the bulk active pharmaceutical ingredient (Indobufen) rather than its deuterated analogue.
| Property | Value | Source |
| CAS Number | 63610-08-2 | ChemicalBook[3] |
| Molecular Formula | C₁₈H₁₇NO₃ | PubChem[4] |
| Molecular Weight | 295.33 g/mol | Selleck Chemicals[5] |
| IUPAC Name | 2-[4-(1-oxoisoindolin-2-yl)phenyl]butanoic acid | PubChem[4] |
| Melting Point | 182.0 to 186.0 °C | TCI AMERICA[6] |
| Water Solubility | 0.0781 mg/mL | DrugBank Online[7] |
| Solubility in DMSO | 59 mg/mL | Selleck Chemicals[5] |
| pKa (Strongest Acidic) | 3.83 | DrugBank Online[7] |
| Appearance | White to light yellow powder/crystal | TCI AMERICA[6] |
Mechanism of Action
Indobufen's primary mechanism involves the reversible inhibition of the cyclooxygenase (COX) enzymes, with a preference for the COX-1 isoform.[8] This inhibition prevents the conversion of arachidonic acid into prostaglandin H2, the precursor for prostaglandins and, critically for its antiplatelet effect, thromboxane A2 (TxA2).[2] Reduced TxA2 levels lead to decreased platelet activation and aggregation.[2]
Beyond COX inhibition, Indobufen has been observed to inhibit platelet aggregation induced by other agonists like ADP and collagen.[8] Further studies indicate it also possesses anticoagulant properties by affecting the intrinsic and extrinsic coagulation pathways, potentially through the reduction of coagulation factors II and X.[9]
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Indobufen | 63610-08-2 [chemicalbook.com]
- 4. Indobufen | C18H17NO3 | CID 107641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Indobufen 63610-08-2 | 東京化成工業株式会社 [tcichemicals.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Indobufen (K 3920), a new inhibitor of platelet aggregation: effect of food on bioavailability, pharmacokinetic and pharmacodynamic study during repeated oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticoagulant Activities of Indobufen, an Antiplatelet Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and characterization of Indobufen-d5.
An In-depth Technical Guide to the Synthesis and Characterization of Indobufen-d5
Introduction
Indobufen is a potent, reversible inhibitor of platelet aggregation, functioning through the inhibition of the cyclooxygenase (COX) enzyme, which in turn suppresses the synthesis of thromboxane A2.[1][2][3] It is utilized in the management of various vascular diseases.[4][5] The development of isotopically labeled analogs of pharmaceutical compounds is crucial for pharmacokinetic studies, metabolism research, and as internal standards in quantitative bioanalysis.[3][5][6] This guide details a proposed synthetic route and comprehensive characterization of this compound, a deuterated isotopologue of Indobufen. The incorporation of five deuterium atoms on the ethyl side chain offers a significant mass shift for mass spectrometry-based assays and can provide insights into the metabolic fate of this moiety.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the deuteration of a suitable precursor, followed by the construction of the core Indobufen structure. The proposed synthetic pathway involves the preparation of a deuterated 2-(4-aminophenyl)butanoic acid intermediate, which is then condensed with 2-formylbenzoic acid.
Proposed Synthetic Pathway
The synthesis commences with the alkylation of the enolate of ethyl 2-(4-nitrophenyl)acetate with iodoethane-d5 to introduce the deuterated ethyl group. Subsequent reduction of the nitro group to an amine, followed by hydrolysis of the ester, yields the key intermediate, 2-(4-aminophenyl)butanoic acid-d5. This intermediate is then cyclized with 2-formylbenzoic acid in the presence of a reducing agent to afford the final product, this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-nitrophenyl)butanoate-d5
-
To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the solution for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of ethyl 2-(4-nitrophenyl)acetate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 45 minutes.
-
Add iodoethane-d5 (1.2 eq) to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(4-nitrophenyl)butanoate-d5.
Step 2: Synthesis of Ethyl 2-(4-aminophenyl)butanoate-d5
-
Dissolve ethyl 2-(4-nitrophenyl)butanoate-d5 (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield ethyl 2-(4-aminophenyl)butanoate-d5.
Step 3: Synthesis of 2-(4-Aminophenyl)butanoic acid-d5
-
Dissolve ethyl 2-(4-aminophenyl)butanoate-d5 (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 5-6.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 2-(4-aminophenyl)butanoic acid-d5.
Step 4: Synthesis of this compound
-
Dissolve 2-(4-aminophenyl)butanoic acid-d5 (1.0 eq) and 2-formylbenzoic acid (1.0 eq) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) in portions.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Add water and ethyl acetate for extraction.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its structure, purity, and the extent of deuterium incorporation. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Workflow
A general workflow for the characterization of the final product would involve initial purity assessment by HPLC, followed by structural confirmation and isotopic purity analysis by HRMS and NMR.
Caption: General analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the successful deuteration of the ethyl group. The complete absence of the signal corresponding to the terminal methyl group and a significant reduction and change in the splitting pattern of the methylene group signal are expected. ¹³C NMR will show the presence of all carbon atoms, though the signals for the deuterated carbons may be broadened or show coupling to deuterium.
Expected ¹H NMR Spectral Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Ar-H | 7.2 - 7.9 | m |
| CH | 3.6 | t |
| CH₂ | 1.9 - 2.1 | m |
| CH₃ | 0.9 | t |
Note: In the spectrum of this compound, the signal at ~0.9 ppm (CH₃) will be absent, and the multiplet for the CH₂ group will be altered.
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (ppm) |
| C=O (acid) | ~178 |
| C=O (amide) | ~168 |
| Ar-C | 123 - 145 |
| CH | ~55 |
| CH₂ | ~26 |
| CH₃ | ~12 |
Note: The signals for the deuterated carbons (CD₂ and CD₃) may be less intense and appear as multiplets due to C-D coupling.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecule by providing a highly accurate mass measurement. For this compound, the molecular ion peak will be shifted by approximately 5 Da compared to unlabeled Indobufen.
Quantitative Data Summary:
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| Indobufen | C₁₈H₁ⱇNO₃ | 295.1208 |
| This compound | C₁₈H₁₂D₅NO₃ | 300.1522 |
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Molecular Properties
| Property | Indobufen | This compound |
| Molecular Formula | C₁₈H₁₇NO₃ | C₁₈H₁₂D₅NO₃ |
| Monoisotopic Mass (Da) | 295.1208 | 300.1522 |
| Molecular Weight ( g/mol ) | 295.33 | 300.36 |
Table 2: Predicted ¹H NMR Data
| Assignment | Indobufen (δ, ppm) | This compound (δ, ppm) |
| Aromatic Protons | 7.2 - 7.9 | 7.2 - 7.9 |
| Methine Proton (CH) | ~3.6 | ~3.6 |
| Methylene Protons (CH₂) | ~2.0 | ~2.0 (altered multiplicity) |
| Methyl Protons (CH₃) | ~0.9 | Absent |
| Carboxylic Acid Proton | 10 - 12 (broad) | 10 - 12 (broad) |
Conclusion
This guide outlines a comprehensive and scientifically plausible approach for the synthesis and characterization of this compound. The proposed synthetic route is based on established organic chemistry principles and adaptations of known syntheses for the parent compound. The characterization plan, employing NMR and mass spectrometry, provides a robust framework for verifying the successful synthesis, purity, and isotopic labeling of the target molecule. This detailed guide serves as a valuable resource for researchers and professionals involved in drug development and metabolic studies.
References
An In-depth Technical Guide to the Mechanism of Action of Indobufen and its Deuterated Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indobufen is a potent, reversible inhibitor of platelet aggregation, primarily utilized in the prevention of arterial thrombosis.[1][2] Its mechanism of action is centered on the non-competitive and reversible inhibition of the cyclooxygenase-1 (COX-1) enzyme, a critical component in the synthesis of pro-aggregatory thromboxane A2.[2] This targeted action affords it a comparable antiplatelet efficacy to aspirin but with a potentially more favorable gastrointestinal safety profile due to its reversible nature and lesser impact on the production of gastroprotective prostacyclins.[3][4] While the therapeutic potential of deuterated drugs is an active area of research, to date, there is no publicly available scientific literature or clinical data on the specific development or pharmacological assessment of deuterated analogs of indobufen. This guide will provide a comprehensive overview of the established mechanism of action of indobufen and explore the theoretical implications of its deuteration based on established principles of medicinal chemistry.
Mechanism of Action of Indobufen
Indobufen, a phenyl-alkanoic acid derivative, exerts its antiplatelet effect primarily through the inhibition of the cyclooxygenase (COX) enzyme system.[5]
Primary Target: Cyclooxygenase-1 (COX-1)
The principal molecular target of indobufen is the COX-1 enzyme, which is constitutively expressed in platelets and plays a pivotal role in the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostanoids, including thromboxane A2 (TXA2).[2][6] By binding to COX-1, indobufen blocks the synthesis of TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[1][2]
Reversible and Non-Competitive Inhibition
A key distinguishing feature of indobufen's mechanism is its reversible and non-competitive inhibition of COX-1.[2] Unlike aspirin, which irreversibly acetylates the serine residue in the active site of COX-1, leading to permanent enzyme inactivation for the lifespan of the platelet, indobufen's binding is transient.[3] This reversibility allows for the restoration of platelet function as the drug is cleared from circulation, which may contribute to its improved gastrointestinal tolerability.[3][4] The non-competitive nature of the inhibition suggests that indobufen binds to a site on the enzyme distinct from the arachidonic acid substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.[2]
Downstream Signaling Pathways
The inhibition of COX-1 by indobufen initiates a cascade of downstream effects on signaling pathways crucial for hemostasis and thrombosis.
References
- 1. A randomized controlled trial comparing the efficacy and safety of indobufen versus aspirin in reducing target vessel restenosis after drug-eluting balloon angioplasty in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Indobufen? [synapse.patsnap.com]
- 3. Pharmacodynamic effects of indobufen compared with aspirin in patients with coronary atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolomics revealed pharmacodynamic effects of aspirin and indobufen in patients after percutaneous transluminal angioplasty surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indobufen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in cerebral, peripheral and coronary vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Indobufen-d5: A Technical Guide to Isotopic Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies for assessing the isotopic purity and stability of Indobufen-d5. As a deuterated analog of Indobufen, a reversible platelet aggregation inhibitor, this compound is a valuable tool in pharmacokinetic studies and as an internal standard in analytical assays. Ensuring its isotopic purity and stability is critical for the accuracy and reliability of experimental results.
Isotopic Purity of this compound
Isotopic purity refers to the percentage of a compound that contains the desired number of isotopic labels. For this compound, this means quantifying the proportion of molecules that have precisely five deuterium atoms in the intended positions and assessing the levels of molecules with fewer or more deuterium atoms (isotopologues). The primary techniques for this determination are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3]
Data Presentation: Isotopic Purity Assessment
The following table summarizes the typical data generated from the isotopic purity analysis of a deuterated compound like this compound.
| Parameter | Method | Typical Specification | Description |
| Isotopic Enrichment | HR-MS | ≥ 98% | The percentage of the labeled compound that contains the desired number of deuterium atoms (d5). |
| d0 Content | HR-MS | ≤ 1% | The percentage of the compound that is unlabeled (contains no deuterium). |
| d1-d4 Content | HR-MS | Sum ≤ 2% | The percentage of the compound containing one to four deuterium atoms. |
| >d5 Content | HR-MS | Reported | The percentage of the compound containing more than five deuterium atoms. |
| Chemical Purity | HPLC-UV/MS | ≥ 98% | The percentage of the compound that is the desired chemical entity, irrespective of isotopic composition. |
| Structural Integrity | ¹H NMR, ¹³C NMR | Conforms to structure | Confirmation that the deuterium labels are in the correct positions and the overall molecular structure is correct. |
Experimental Protocol: Isotopic Purity Determination by HR-MS
This protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
Objective: To quantify the isotopic distribution (d0 to d>5) of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF)
Reagents and Materials:
-
This compound reference standard
-
Indobufen (unlabeled) reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or other appropriate modifier)
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound and unlabeled Indobufen in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Create a working solution of this compound at a concentration suitable for MS analysis (e.g., 1 µg/mL).
-
LC-MS Analysis:
-
Inject the unlabeled Indobufen solution to determine its retention time and mass spectral profile (M+H)⁺.
-
Inject the this compound solution.
-
Acquire full scan mass spectra over a relevant m/z range.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled (d0) and deuterated (d5) forms of Indobufen.
-
From the mass spectrum of the this compound peak, determine the relative intensities of the ions corresponding to the d0, d1, d2, d3, d4, d5, and any higher isotopologues.
-
Correct for the natural isotopic abundance of ¹³C.
-
Calculate the isotopic purity as the percentage of the d5 isotopologue relative to the sum of all isotopologues.[4][5][6]
-
Visualization: Isotopic Purity Analysis Workflow
Caption: Workflow for Isotopic Purity Determination by LC-HRMS.
Stability of this compound
Stability testing is crucial to ensure that the isotopic label is retained and that the molecule does not degrade under various environmental conditions.[7] This involves both long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.[8][9]
Data Presentation: Stability Assessment
The following table outlines the parameters typically evaluated during stability studies of this compound.
| Stability Study | Condition | Time Points | Acceptance Criteria |
| Long-Term | 2-8°C | 0, 3, 6, 9, 12, 18, 24 months | Isotopic Purity: ≥ 98% Chemical Purity: ≥ 98% No significant degradation |
| Accelerated | 25°C / 60% RH | 0, 3, 6 months | Isotopic Purity: ≥ 98% Chemical Purity: ≥ 98% No significant degradation |
| Forced Degradation | Acidic (e.g., 0.1 M HCl) | 0, 2, 8, 24 hours | Characterize degradation products |
| Basic (e.g., 0.1 M NaOH) | 0, 2, 8, 24 hours | Characterize degradation products | |
| Oxidative (e.g., 3% H₂O₂) | 0, 2, 8, 24 hours | Characterize degradation products | |
| Thermal (e.g., 60°C) | 0, 1, 3, 7 days | Characterize degradation products | |
| Photolytic (ICH Q1B) | Exposed vs. Dark Control | Characterize degradation products |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Instrumentation:
-
HPLC with a stability-indicating method (e.g., UV and/or MS detector)
-
pH meter
-
Oven
-
Photostability chamber
Reagents and Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples before analysis.
-
Oxidation: Dissolve this compound in a solution containing 3% H₂O₂. Keep at room temperature and collect samples at various time points.
-
Thermal Degradation: Store solid this compound in an oven at an elevated temperature (e.g., 60°C). Collect samples at specified time points.
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products. Characterize the degradation products using MS/MS if necessary.
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a Forced Degradation Study of this compound.
Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound are identical to those of unlabeled Indobufen, a diagram illustrating the logical relationship in the application of this deuterated standard is highly relevant for researchers.
Visualization: Role of this compound in Bioanalysis
Caption: Use of this compound as an Internal Standard in Bioanalysis.
This guide provides a comprehensive framework for the assessment of this compound's isotopic purity and stability. Adherence to these principles and methodologies will ensure the generation of high-quality, reliable data in research and development settings.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. rjptonline.org [rjptonline.org]
Commercial Suppliers and Technical Applications of Indobufen-d5 for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and scientific applications of Indobufen-d5, a deuterated analog of the antiplatelet agent Indobufen. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and pharmacokinetics, as well as professionals involved in the various stages of drug development.
Introduction to Indobufen and its Deuterated Analog
Indobufen is a reversible inhibitor of platelet cyclooxygenase-1 (COX-1), which plays a crucial role in the synthesis of thromboxane A2, a potent mediator of platelet aggregation.[1] By inhibiting thromboxane production, Indobufen effectively reduces the risk of thrombus formation. Its mechanism of action also involves the PI3K/Akt/eNOS signaling pathway.
This compound is a stable isotope-labeled version of Indobufen, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic studies.[1]
Commercial Availability
This compound is available from several specialized chemical suppliers that provide reference standards and research chemicals to the scientific community. While a comprehensive list of all potential suppliers is beyond the scope of this guide, researchers can readily source this compound from the following reputable vendors:
-
MedchemExpress: A supplier of high-quality research chemicals and biochemicals.[1]
-
TargetMol Chemicals Inc.: Distributed through partners such as Cambridge Bioscience, offering a range of small molecules for research.
-
Artis Standards: A provider of pharmaceutical standards, including stable-isotope labeled internal standards.
It is recommended that researchers request a Certificate of Analysis (CoA) from the supplier upon purchase to obtain lot-specific data on purity and isotopic enrichment.
Quantitative Data and Product Specifications
The quality of a deuterated internal standard is paramount for reliable bioanalytical results. Key parameters include chemical purity and isotopic enrichment. While a specific Certificate of Analysis for this compound is not publicly available, the following table summarizes the typical specifications for such a research-grade chemical, based on representative data from suppliers of similar deuterated compounds.
| Parameter | Typical Specification | Notes |
| Chemical Formula | C₁₈H₁₂D₅NO₃ | The formula reflects the replacement of five hydrogen atoms with deuterium. |
| Molecular Weight | 300.37 g/mol | The molecular weight is slightly higher than that of the non-deuterated Indobufen due to the presence of deuterium. |
| Chemical Purity | ≥98% (by HPLC) | Purity is typically determined by High-Performance Liquid Chromatography (HPLC) and ensures that the compound is free from significant chemical impurities. |
| Isotopic Enrichment | ≥99 atom % D | This value indicates the percentage of molecules that are labeled with deuterium at the specified positions, ensuring a distinct mass difference from the analyte. |
| Appearance | White to off-white solid | The physical appearance of the compound. |
| Solubility | Soluble in DMSO, Methanol | Information on suitable solvents for preparing stock solutions. |
Experimental Protocols: Quantification of Indobufen in Biological Matrices using this compound
The following section outlines a detailed experimental protocol for the quantitative analysis of Indobufen in plasma samples using this compound as an internal standard with LC-MS/MS. This protocol is adapted from established bioanalytical methods for small molecule drugs.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecule drugs from plasma samples.
Materials:
-
Blank plasma
-
Indobufen standard solution
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add the appropriate volume of Indobufen standard solution to prepare calibration standards and quality control (QC) samples. For unknown samples, add 100 µL of the plasma.
-
Internal Standard Addition: Add 10 µL of the this compound working solution to all samples (calibration standards, QCs, and unknowns).
-
Precipitation: Add 300 µL of ACN containing 0.1% formic acid to each tube.
-
Vortexing: Vortex mix the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Indobufen: [M+H]⁺ > fragment ion (to be determined by infusion) This compound: [M+H]⁺ > fragment ion (to be determined by infusion) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use by infusing standard solutions of Indobufen and this compound.
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the mechanism of action of Indobufen, the following diagrams have been generated using the DOT language.
Indobufen's Mechanism of Action
Caption: Simplified signaling pathway of Indobufen's inhibitory effect on platelet aggregation.
Experimental Workflow for Indobufen Quantification
Caption: A logical workflow for the quantification of Indobufen in plasma using LC-MS/MS.
Conclusion
This compound is an essential tool for researchers and drug development professionals engaged in the study of Indobufen. Its commercial availability from reputable suppliers ensures access to high-quality material for use as an internal standard in bioanalytical methods. The detailed experimental protocol provided in this guide serves as a robust starting point for the development and validation of sensitive and accurate LC-MS/MS assays for the quantification of Indobufen in various biological matrices. The accompanying diagrams offer a clear visualization of the underlying scientific principles and the practical steps involved in its application.
References
Indobufen-d5 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Indobufen-d5, a deuterated analog of the antiplatelet agent Indobufen. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols, designed for use in a research and development setting.
Core Compound Details
This compound is a stable isotope-labeled version of Indobufen, used as an internal standard in pharmacokinetic studies and for mechanistic research. Deuteration can potentially alter the metabolic profile of a drug, making it a valuable tool in drug development.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound and its parent compound, Indobufen.
| Property | This compound | Indobufen (unlabeled) |
| CAS Number | Not explicitly available in public databases. | 63610-08-2[1][2] |
| Molecular Formula | C₁₈H₁₂D₅NO₃ | C₁₈H₁₇NO₃[2] |
| Molecular Weight | ~300.36 g/mol [3] | ~295.33 g/mol [2] |
| Synonym | 2-(4-(1-oxoisoindolin-2-yl)phenyl)butanoic-3,3,4,4,4-d5 acid | 2-(p-(1-Oxo-2-isoindolinyl)phenyl)butyric acid |
Mechanism of Action
Indobufen exerts its antiplatelet effects through multiple pathways, primarily by inhibiting cyclooxygenase-1 (COX-1) and also showing effects on ADP-induced platelet aggregation. Recent studies have also elucidated a cardioprotective signaling pathway.
Inhibition of the Cyclooxygenase-1 (COX-1) Pathway
The principal mechanism of action for Indobufen is the reversible, non-competitive inhibition of the COX-1 enzyme.[4] This inhibition prevents the conversion of arachidonic acid into prostaglandin H₂, a precursor for thromboxane A₂ (TXA₂). TXA₂ is a potent vasoconstrictor and inducer of platelet aggregation. By suppressing TXA₂ synthesis, Indobufen effectively reduces platelet activation and thrombus formation.[3][5]
Inhibition of ADP-Induced Platelet Aggregation
Indobufen also inhibits platelet aggregation induced by adenosine diphosphate (ADP).[4] This suggests an inhibitory effect on the P2Y₁₂ receptor pathway, a key signaling cascade in platelet activation. By interfering with this pathway, Indobufen further contributes to its anti-thrombotic properties, acting synergistically with its COX-1 inhibition.
Cardioprotective PI3K/Akt/eNOS Signaling Pathway
In the context of myocardial ischemia-reperfusion (I/R) injury, Indobufen has been shown to exert cardioprotective effects by activating the PI3K/Akt/eNOS signaling pathway.[6][7] This activation leads to a reduction in cardiomyocyte apoptosis and oxidative stress, thereby improving cardiac function.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiplatelet effects of Indobufen.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for measuring Indobufen's effect on platelet aggregation induced by agonists like arachidonic acid (AA) or ADP.
a. Principle: Light Transmission Aggregometry (LTA) measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[8][9]
b. Materials and Reagents:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
This compound or Indobufen dissolved in a suitable solvent (e.g., DMSO) and then diluted in saline.
-
Platelet agonists: Arachidonic Acid (e.g., 1 mM) and ADP (e.g., 5-20 µM).
-
Saline (0.9% NaCl).
-
Light Transmission Aggregometer.
c. Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Assay Protocol:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP samples to 37°C for 5 minutes in the aggregometer.
-
Set 100% aggregation with PPP and 0% with PRP.
-
Add the vehicle control or different concentrations of Indobufen (e.g., 10 µM, 100 µM) to the PRP and incubate for a specified time (e.g., 5 minutes).[11]
-
Add the platelet agonist (AA or ADP) and record the change in light transmission for 5-10 minutes.
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
Thromboxane B₂ (TXB₂) Measurement by ELISA
This protocol describes the quantification of TXB₂, the stable metabolite of TXA₂, in plasma or cell culture supernatant after treatment with Indobufen.
a. Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of TXB₂. In the assay, TXB₂ in the sample competes with a fixed amount of enzyme-labeled TXB₂ for binding to a limited number of anti-TXB₂ antibody sites on a microplate. The amount of color produced is inversely proportional to the amount of TXB₂ in the sample.
b. Materials and Reagents:
-
Plasma or supernatant samples from LTA experiments or other cell-based assays.
-
Commercial Thromboxane B₂ ELISA kit (containing TXB₂ standards, antibody-coated plates, enzyme conjugate, wash buffer, substrate, and stop solution).
-
Microplate reader.
c. Procedure:
-
Sample Preparation:
-
Collect plasma or supernatant after the platelet aggregation assay or after incubating platelets with Indobufen and an agonist.
-
Centrifuge to remove any cells or debris.
-
-
ELISA Protocol (based on a typical kit):
-
Prepare a standard curve using the provided TXB₂ standards.
-
Add standards, controls, and samples to the wells of the antibody-coated microplate.
-
Add the TXB₂-enzyme conjugate to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the substrate solution and incubate for 15-30 minutes at room temperature, protected from light.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the TXB₂ concentration in the samples by comparing their absorbance to the standard curve. The inhibition of TXB₂ production by Indobufen can then be determined.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the antiplatelet activity of Indobufen.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. Indobufen | C18H17NO3 | CID 107641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reversible and Non-Competitive Inhibition of Cyclooxygenase by Indobufen for Efficient Antiplatelet Action and Relief of Gastrointestinal Irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Indobufen? [synapse.patsnap.com]
- 6. Indobufen alleviates apoptosis by the PI3K/Akt/eNOS pathway in myocardial ischemia‒reperfusion (I/R) injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In vitro and ex vivo effects of indobufen on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Indobufen: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indobufen is a reversible inhibitor of platelet cyclooxygenase-1 (COX-1), positioning it as a notable antiplatelet agent in the management of atherothrombotic diseases. This technical guide provides an in-depth exploration of the pharmacokinetics and pharmacodynamics of indobufen, drawing from a comprehensive review of clinical and preclinical data. It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, structured quantitative data for comparative analysis, and visual representations of its molecular interactions and experimental workflows. Indobufen's reversible mechanism of action offers a distinct profile compared to the irreversible inhibition of aspirin, suggesting a potentially favorable gastrointestinal safety profile. This document synthesizes key findings on its absorption, distribution, metabolism, and excretion, alongside a thorough examination of its dose-dependent effects on platelet aggregation and thromboxane synthesis.
Introduction
Indobufen is a non-steroidal anti-inflammatory drug (NSAID) with potent antiplatelet properties.[1][2] Its primary therapeutic application lies in the prevention of thromboembolic events.[3] Unlike aspirin, which irreversibly acetylates serine in the active site of cyclooxygenase, indobufen acts as a reversible inhibitor of COX-1.[4][5] This reversibility is a key characteristic, as platelet function can be restored within 24 hours of drug discontinuation.[5][6] This guide delves into the fundamental pharmacokinetic and pharmacodynamic properties of indobufen, providing a detailed technical overview for the scientific community.
Pharmacodynamics: Mechanism of Action and Effects
Indobufen's primary pharmacodynamic effect is the inhibition of platelet aggregation.[3] This is achieved through the reversible inhibition of the COX-1 enzyme, which is crucial for the conversion of arachidonic acid to prostaglandin H2, the precursor of thromboxane A2 (TXA2).[2][5] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking TXA2 synthesis, indobufen effectively reduces platelet activation and aggregation.[2][5]
Signaling Pathway of Indobufen's Action
The following diagram illustrates the mechanism by which indobufen inhibits platelet aggregation.
Quantitative Pharmacodynamic Data
The following tables summarize the key pharmacodynamic parameters of indobufen from various studies.
Table 1: Inhibition of Platelet Aggregation (IPA) by Indobufen vs. Aspirin in Healthy Volunteers
| Time After Last Dose | Agonist | Indobufen (200 mg twice daily) % IPA (mean ± SD) | Aspirin (200 mg daily) % IPA (mean ± SD) | p-value |
| 4 hours | Arachidonic Acid (0.5 mg/ml) | 81.07 ± 9.36 | 96.99 ± 0.29 | 0.10[7] |
| 12 hours | Arachidonic Acid (0.5 mg/ml) | 74.04 ± 9.55 | 97.94 ± 0.28 | 0.02[7] |
| 24 hours | Arachidonic Acid (0.5 mg/ml) | 33.39 ± 11.13 | 97.48 ± 0.32 | < 0.001[7] |
| 48 hours | Arachidonic Acid (0.5 mg/ml) | 14.12 ± 9.74 | 98.22 ± 0.31 | < 0.001[7] |
| 48 hours | Adenosine Diphosphate (5 µM) | 1.98 ± 3.57 | 12.61 ± 2.71 | 0.002[7] |
Table 2: Ex Vivo Effects of a Single 200 mg Oral Dose of Indobufen in Healthy Volunteers (n=8)
| Parameter | Agonist | Result at 2 hours post-dose |
| Plasma Indobufen Level | - | 35 to 84 µM (mean ± SD: 63.1 ± 8.6)[8] |
| Thromboxane B2 (TxB2) Synthesis | 4 µM ADP, 10 µM epinephrine, 0.2 µM PAF acether, or 1 mM AA | Not synthesized[8] |
| ATP Release | 4 µM ADP, 10 µM epinephrine, 0.2 µM PAF acether, or 1 mM AA | Not released[8] |
| Platelet Aggregation | 4 µM ADP, 10 µM epinephrine, 0.2 µM PAF acether | Monophasic[8] |
| Platelet Aggregation | 1 mM Arachidonic Acid | Absent[8] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Indobufen is rapidly absorbed after oral administration, with its pharmacokinetic profile being well-characterized.
Absorption
Following oral administration, indobufen reaches peak plasma concentrations within 1-2 hours.[2] The absorption of indobufen tablets is not significantly impaired by the presence of food, although peak plasma levels and the area under the curve (AUC) may be slightly reduced.[9]
Distribution
Details on the volume of distribution are not extensively reported in the provided search results.
Metabolism
Indobufen is extensively metabolized in the liver, primarily to inactive metabolites.[2]
Excretion
The metabolites of indobufen are predominantly excreted via the kidneys.[2] The plasma half-life of the drug is approximately 7-8 hours.[1] Over 70% of an administered dose is recovered in the urine within 48 hours as the unchanged drug and its glucuronide conjugate.[1]
Quantitative Pharmacokinetic Data
Table 3: Pharmacokinetic Parameters of Indobufen in Healthy Volunteers after a Single 100 mg Dose
| Parameter | Intravenous Administration | Oral Administration (Tablet) |
| Plasma Half-life (t½) | 7-8 hours[1] | 7-8 hours[1] |
| Urinary Excretion (48h) | > 70% (unchanged drug and glucuronide)[1] | > 70% (unchanged drug and glucuronide)[1] |
Table 4: Steady-State Pharmacokinetics of Indobufen Enantiomers in Patients with Obliterative Atherosclerosis (200 mg twice daily for 7 days)
| Parameter | (+)-S-Indobufen | (-)-R-Indobufen |
| Oral Clearance (Cl) | 1.1 ± 0.3 L/h[10] | 0.7 ± 0.2 L/h[10] |
| Mean Steady-State Level | 7.8 ± 1.8 mg/L[10] | 13.5 ± 3.8 mg/L[10] |
| Half-life (t½) | 4.5 ± 1.2 h[10] | 7.4 ± 2.4 h[10] |
| AUC Ratio (R:S) | \multicolumn{2}{c | }{1.7 ± 0.2}[10] |
Experimental Protocols
Determination of Indobufen Concentration in Plasma/Serum
A common method for quantifying indobufen enantiomers in serum is through enantiospecific reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[10]
-
Sample Preparation: Solid-phase extraction (SPE) is used to isolate indobufen enantiomers from a small volume of acidified serum (e.g., 0.2 ml) using C18 cartridges.[11]
-
Derivatization: The extracted enantiomers are converted to their L-leucinamide diastereoisomers.
-
Chromatography: Separation is achieved on a C18 HPLC column with a mobile phase such as acetonitrile and potassium dihydrogen phosphate buffer.[11]
-
Detection: UV detection is typically performed at a wavelength of 275 nm.[10][11]
-
Quantification: The linear range for standard curves is typically from 0.25 to 25.00 µg/ml in serum.[11] The limit of quantification is around 0.25 µg/ml.[11]
Capillary zone electrophoresis (CZE) has also been validated as a direct and stereospecific method for quantifying indobufen enantiomers in human serum, offering an alternative to HPLC.[12]
Assessment of Platelet Aggregation
Light Transmission Aggregometry (LTA) is a standard method used to assess the effects of indobufen on platelet aggregation.[9][13][14]
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood collected in an anticoagulant (e.g., sodium citrate). Platelet-poor plasma (PPP) is obtained by further centrifugation at a higher speed.
-
Procedure: A sample of PRP is placed in a cuvette in an aggregometer. A baseline light transmission is established. A platelet agonist (e.g., arachidonic acid, ADP, collagen, epinephrine) is added to the PRP to induce aggregation.[9][15]
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time. The maximum percentage of aggregation is determined relative to the light transmission through PPP.
Measurement of Thromboxane B2 (TXB2)
Plasma or urinary levels of TXB2, a stable metabolite of TXA2, are measured to assess the in vivo effect of indobufen on COX-1 activity. This is commonly done using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).[4][16][17][18]
-
Sample Collection: For plasma measurements, venous blood is drawn into a syringe containing a cyclooxygenase inhibitor (e.g., meclofenamate or indomethacin) to prevent ex vivo platelet activation and TXB2 formation.[4][16]
-
Sample Preparation: Samples may require extraction and purification, for instance, using C18 reverse-phase columns, particularly for RIA.[17]
-
Assay Principle: In a competitive EIA, TXB2 in the sample competes with a fixed amount of enzyme-labeled TXB2 for binding to a limited number of antibody-coated wells. After incubation and washing, a substrate is added, and the color development is inversely proportional to the concentration of TXB2 in the sample. The absorbance is read using a microplate reader.
-
Standard Curve: A standard curve is generated using known concentrations of TXB2 to quantify the levels in the unknown samples.
Clinical Trial Workflow Example
The following diagram outlines a typical workflow for a clinical trial comparing the pharmacodynamic effects of indobufen and aspirin.
Conclusion
Indobufen presents a distinct profile as a reversible, potent inhibitor of platelet aggregation. Its pharmacokinetic properties, characterized by rapid absorption and a relatively short half-life, support a twice-daily dosing regimen. Pharmacodynamically, it effectively suppresses thromboxane synthesis and platelet aggregation, with its effects diminishing more rapidly upon cessation compared to aspirin. This comprehensive technical guide provides a foundational resource for the scientific community, consolidating quantitative data and detailed methodologies to facilitate further research and development in the field of antiplatelet therapy. The provided visualizations of its mechanism and experimental workflows serve to enhance the understanding of its pharmacological profile.
References
- 1. Pharmacokinetic, bioavailability and pharmacodynamic study of indobufen (K 3920), an inhibitor of platelet aggregation, after a single dose in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Indobufen? [synapse.patsnap.com]
- 3. Indobufen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in cerebral, peripheral and coronary vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Frontiers | Safety and efficacy of aspirin and indobufen in the treatment of coronary heart disease: a systematic review and meta-analysis [frontiersin.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. pure.skku.edu [pure.skku.edu]
- 8. karger.com [karger.com]
- 9. Indobufen (K 3920), a new inhibitor of platelet aggregation: effect of food on bioavailability, pharmacokinetic and pharmacodynamic study during repeated oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steady-state pharmacokinetics of indobufen enantiomers in patients with obliterative atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC procedure with SPE for quantification of indobufen enantiomers: pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resolution of indobufen enantiomers by capillary zone electrophoresis. Pharmacokinetic studies of human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of indobufen vs. aspirin on platelet accumulation in patients with stable coronary heart disease after percutaneous coronary intervention: An open-label crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of platelet aggregation in man by indobufen (K 3920) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The measurement of plasma thromboxane B2 and the effect of smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Thromboxane B2 Parameter Assay Kit KGE011: R&D Systems [rndsystems.com]
Indobufen-d5: A Technical Safety and Handling Guide for Researchers
Disclaimer: This document provides a comprehensive overview of the safety and handling protocols for Indobufen-d5, compiled from publicly available data. It is intended for informational purposes for researchers, scientists, and drug development professionals. All information presented herein pertains to the non-deuterated parent compound, Indobufen , as specific safety data for this compound is not available. Users should always consult the most current Safety Data Sheet (SDS) provided by their supplier before handling this compound and adhere to all institutional and regulatory safety guidelines.
Chemical Identification and Physical Properties
This compound is the deuterated analogue of Indobufen, a reversible inhibitor of platelet aggregation. The primary function of Indobufen is the inhibition of the cyclooxygenase (COX) enzyme, which leads to a reduction in the synthesis of thromboxane A2 and prostaglandins, key mediators of platelet aggregation and inflammation.
| Property | Value |
| Chemical Name | 2-(4-(1-oxo-2-isoindolinyl)phenyl)butanoic acid-d5 |
| Molecular Formula | C₁₈H₁₂D₅NO₃ |
| Appearance | Solid |
| Storage Temperature | Recommended: -20°C for long-term storage. Can be shipped at room temperature for short periods. |
Hazard Identification and GHS Classification
Indobufen is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
| GHS Classification | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Handling and Storage Precautions
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A standardized workflow for handling this compound should always begin with the use of appropriate PPE.
Caption: General workflow for safely handling this compound.
Safe Handling Practices
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, follow the first aid measures outlined in Section 5.
-
Dust Formation: Avoid generating dust. Use appropriate techniques to handle the solid compound.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Conditions
-
Container: Keep the container tightly sealed.
-
Temperature: Store in a cool, dry, and well-ventilated place. For long-term storage, -20°C is recommended.
-
Incompatibilities: Keep away from strong oxidizing agents.
Toxicological Information
| Parameter | Species | Route | Dosage | Observation | Reference |
| Plasma Half-life (S-enantiomer) | Rat | Oral | 4 mg/kg | 3.9 hours | [1] |
| Plasma Half-life (R-enantiomer) | Rat | Oral | 4 mg/kg | 12.2 hours | [1] |
| Plasma Half-life (S-enantiomer) | Mouse | Oral | 12.5 mg/kg | 3.8 hours | [1] |
| Plasma Half-life (R-enantiomer) | Mouse | Oral | 12.5 mg/kg | 2.5 hours | [1] |
| Bleeding Risk | Human | Oral | Varies | Lower incidence of bleeding events compared to aspirin and warfarin. | [2][3][4] |
| Gastrointestinal Effects | Human | Oral | Varies | Fewer gastrointestinal adverse events compared to aspirin. | [2][4] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Emergency Procedures
Spill Response
A logical workflow should be followed in the event of a chemical spill.
Caption: Step-by-step workflow for responding to a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: May emit toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Ecotoxicological Information
Mechanism of Action: Signaling Pathway
Indobufen's primary mechanism of action is the reversible inhibition of the cyclooxygenase (COX) enzyme, a key enzyme in the arachidonic acid cascade. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for thromboxane A2 (TXA2) and various prostaglandins. TXA2 is a potent stimulator of platelet activation and aggregation.
Caption: this compound's inhibitory effect on the COX-1 pathway.
Experimental Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol provides a general methodology for assessing the inhibitory effect of this compound on platelet aggregation using Light Transmission Aggregometry (LTA), which is considered the gold standard.
Materials and Reagents
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Platelet agonist (e.g., arachidonic acid, ADP, collagen)
-
Saline solution
-
Light Transmission Aggregometer
Procedure
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP as the 100% aggregation (or 100% light transmission) baseline and PRP as the 0% aggregation baseline.
-
-
Assay:
-
Pipette a known volume of PRP into the aggregometer cuvettes.
-
Add a stir bar to each cuvette.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time.
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated based on the change in light transmission.
-
Compare the aggregation in the presence of this compound to the vehicle control to determine the inhibitory effect.
-
This technical guide provides a foundational understanding of the safety and handling of this compound for research purposes. It is imperative to supplement this information with specific guidance from the supplier's SDS and to conduct a thorough risk assessment before commencing any experimental work.
References
- 1. The dispositional enantioselectivity of indobufen in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Indobufen in Patients with Coronary Artery Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Multicenter retrospective cohort study demonstrates superior safety profile of indobufen over aspirin for Post-CABG antiplatelet therapy [frontiersin.org]
Solubility Profile of Indobufen-d5 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of Indobufen-d5, a deuterated analog of the antiplatelet agent Indobufen. Understanding the solubility of active pharmaceutical ingredients (APIs) is a critical first step in drug development, influencing formulation strategies, bioavailability, and the design of in vitro and in vivo experiments. This document compiles available solubility data, outlines standard experimental protocols for solubility determination, and visualizes key experimental and biological pathways to support research and development efforts.
Quantitative Solubility Data
The solubility of a compound is a fundamental property that dictates its behavior in various solvent systems. For preclinical research, organic solvents are commonly used to prepare stock solutions for in vitro assays. The following table summarizes the known solubility of Indobufen in key organic solvents.
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 59 mg/mL[1][2] | 199.77 mM[1] | Use fresh, anhydrous DMSO as moisture absorption can reduce solubility.[1] |
| Ethanol (90%) | Slightly Soluble[3] | Not Determined | The compound is used for recrystallization from 90% ethanol, indicating limited solubility at room temperature.[3] |
| Methanol | Data Not Available | Not Determined | While specific data is unavailable, methanol is a polar organic solvent in which similar compounds often exhibit some degree of solubility.[4] |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is contingent on robust experimental design. The two primary methods for solubility measurement are the determination of thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Shake-Flask Method
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium and is considered the "gold standard" for solubility measurement.[5] The shake-flask method is the most common technique for determining this value.[6][7]
Protocol:
-
Preparation: Add an excess amount of the solid compound (e.g., this compound) to a sealed vial containing the organic solvent of interest.[6] It is crucial to ensure undissolved solid remains to confirm that equilibrium has been reached.[7]
-
Equilibration: Agitate the vials using a mechanical shaker or orbital mixer at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[6][8]
-
Phase Separation: After agitation, allow the suspension to settle. To effectively separate the saturated supernatant from the excess solid, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).[6] Alternatively, filtration using specialized filter plates may be employed.[8]
-
Quantification: Carefully extract an aliquot of the clear supernatant.
-
Dilution: Suitably dilute the aliquot with a fresh solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[6][8] The final solubility is calculated based on the dilution factor.
Kinetic Solubility Method
Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, often prepared by diluting a high-concentration DMSO stock into an aqueous or organic medium. This high-throughput method is frequently used in early drug discovery to quickly assess compounds.[8][9][10]
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 10 or 20 mM).[9][11]
-
Sample Preparation: Add a small volume of the DMSO stock solution (e.g., 5-10 µL) into the wells of a microtiter plate.[9][11]
-
Dilution & Incubation: Add the organic solvent of interest to each well to achieve the desired final concentration. Mix the plate and incubate for a shorter period than the thermodynamic method (e.g., 1-2 hours) at a controlled temperature.[9][10]
-
Detection of Precipitation: Determine the point of precipitation. This can be done visually or instrumentally. Common methods include:
-
Quantification: The concentration of the compound in the clear filtrate is defined as its kinetic solubility.
Mandatory Visualizations
Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved in solubility determination and the biological context of Indobufen, the following diagrams have been generated using Graphviz (DOT language).
Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).
Caption: Indobufen's Mechanism of Action via COX-1 Inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CN106397298B - Pharmaceutical composition and purposes containing Indobufen - Google Patents [patents.google.com]
- 4. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. conceptlifesciences.com [conceptlifesciences.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Methodological & Application
Application Note: High-Throughput Quantification of Indobufen in Human Plasma Using Indobufen-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Indobufen in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Indobufen-d5, is employed. The straightforward protein precipitation extraction procedure and rapid chromatographic analysis make this method suitable for high-throughput pharmacokinetic studies in clinical and research settings. The method was validated for linearity, precision, accuracy, and recovery.
Introduction
Indobufen is a reversible inhibitor of platelet aggregation, primarily acting through the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[1][2][3][4][5] This inhibition reduces the synthesis of thromboxane A2 and prostaglandins, key mediators in platelet activation and aggregation.[1][2][3] Accurate quantification of Indobufen in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, chromatography, and ionization.[6] This note presents a validated LC-MS/MS method for the determination of Indobufen in human plasma using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Indobufen reference standard
-
This compound internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and formic acid
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Indobufen: Q1: m/z 298.1 -> Q3: m/z 118.1 (Fragment corresponding to the isoindolinone moiety).
-
This compound: Q1: m/z 303.1 -> Q3: m/z 118.1 (Assuming deuteration on the phenylbutyrate side chain, the isoindolinone fragment remains the same).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min).
Data Presentation
Calibration Curve
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for Indobufen in human plasma. The coefficient of determination (r²) was consistently > 0.99.
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| Indobufen | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.99 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels: low (3 ng/mL), medium (300 ng/mL), and high (800 ng/mL).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 3 | < 10% | 95% - 105% | < 12% | 93% - 107% |
| Medium | 300 | < 8% | 97% - 103% | < 10% | 96% - 104% |
| High | 800 | < 7% | 98% - 102% | < 9% | 97% - 103% |
Recovery
The extraction recovery of Indobufen was determined at three QC levels.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 3 | > 85% |
| Medium | 300 | > 88% |
| High | 800 | > 90% |
Mandatory Visualizations
Caption: Mechanism of action of Indobufen.
References
- 1. What is the mechanism of Indobufen? [synapse.patsnap.com]
- 2. What is Indobufen used for? [synapse.patsnap.com]
- 3. Safety and Efficacy of Aspirin and Indobufen in the Treatment of Atherosclerotic Diseases: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indobufen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in cerebral, peripheral and coronary vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. lcms.cz [lcms.cz]
Application Note and Protocol: Quantification of Indobufen in Plasma using a Validated LC-MS/MS Method with Indobufen-d5 as Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indobufen is a reversible inhibitor of the cyclooxygenase (COX) enzyme, demonstrating potent antiplatelet activity. Accurate quantification of Indobufen in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure its safe and effective use. This application note provides a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Indobufen in human plasma. The use of a stable isotope-labeled internal standard, Indobufen-d5, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing.
The method described herein is validated according to the general principles outlined in the European Medicines Agency (EMA) and US Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[1][2][3][4]
Experimental Protocols
Materials and Reagents
-
Indobufen (purity ≥98%)
-
This compound (purity ≥98%, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
-
Polypropylene tubes and vials
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Indobufen and this compound in methanol to obtain individual stock solutions of 1 mg/mL. Store at -20°C.
Working Solutions:
-
Prepare working solutions of Indobufen for calibration standards (CS) and quality control (QC) samples by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
Prepare a working solution of this compound (Internal Standard, IS) at a suitable concentration (e.g., 100 ng/mL) by diluting the stock solution with 50:50 (v/v) acetonitrile:water.
Calibration Standards and Quality Control Samples:
-
Prepare CS and QC samples by spiking blank human plasma with the appropriate Indobufen working solutions.
-
The final volume of the spiking solution should not exceed 5% of the total plasma volume.
-
Suggested concentration ranges are presented in the validation summary tables.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 10 µL of the this compound working solution (IS).
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow for Plasma Samples.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B in 2.5 min, hold for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.4 min. |
Mass Spectrometry:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Indobufen | 294.1 | 222.1 | 100 | 15 |
| this compound | 299.1 | 227.1 | 100 | 15 |
Method Validation
The bioanalytical method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability in accordance with international guidelines.[1][2][3][4]
Caption: Key Parameters for Method Validation.
Validation Summary
Table 2: Linearity and Range
| Parameter | Result |
|---|---|
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1 | ≤ 15 | 85 - 115 | ≤ 20 | 80 - 120 |
| Low QC | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Mid QC | 100 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High QC | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
(LLOQ: Lower Limit of Quantification; QC: Quality Control)
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
|---|---|---|---|---|---|
| Low QC | 3 | > 85 | ≤ 15 | 85 - 115 | ≤ 15 |
| High QC | 800 | > 85 | ≤ 15 | 85 - 115 | ≤ 15 |
Table 5: Stability
| Stability Condition | Duration | Temperature | Result |
|---|---|---|---|
| Bench-top | 4 hours | Room Temperature | Stable |
| Autosampler | 24 hours | 4°C | Stable |
| Freeze-Thaw | 3 cycles | -80°C to RT | Stable |
| Long-term | 30 days | -80°C | Stable |
(Stability is demonstrated if the mean concentration is within ±15% of the nominal concentration)
Results and Discussion
This LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of Indobufen in human plasma. The use of a deuterated internal standard, this compound, effectively mitigates matrix effects and ensures reliable quantification. The simple and rapid protein precipitation procedure allows for high-throughput analysis, making it suitable for large-scale pharmacokinetic studies. The method validation results demonstrate that this assay is accurate, precise, and robust, meeting the stringent requirements for bioanalytical method validation.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, is a reliable and efficient tool for the quantitative determination of Indobufen in human plasma. This application note provides a comprehensive protocol and validation summary to facilitate its implementation in research and drug development settings.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajpaonline.com [ajpaonline.com]
Application of Indobufen-d5 in Pharmacokinetic Studies of the Antiplatelet Drug Indobufen
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Indobufen-d5 as an internal standard in the pharmacokinetic analysis of Indobufen, a reversible antiplatelet agent. The methodologies described are based on established bioanalytical techniques and regulatory guidelines for pharmacokinetic studies.
Introduction
Indobufen is an antiplatelet drug that functions as a reversible inhibitor of the cyclooxygenase-1 (COX-1) enzyme, thereby reducing thromboxane A2 production and subsequent platelet aggregation.[1][2] Accurate determination of its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification in pharmacokinetic studies. This approach ensures high accuracy, precision, and robustness by compensating for variability in sample preparation and instrument response.[3][4]
Rationale for Using this compound
Deuterated internal standards like this compound are ideal for LC-MS/MS-based bioanalysis due to several key advantages:
-
Similar Physicochemical Properties: this compound shares nearly identical chemical and physical properties with the unlabeled analyte, Indobufen. This results in similar extraction recovery, chromatographic retention time, and ionization efficiency, leading to more accurate and precise quantification.
-
Co-elution: The deuterated standard co-elutes with the analyte, allowing it to effectively compensate for matrix effects, which are a common source of variability in bioanalytical methods.[3]
-
Mass Difference: The mass difference between Indobufen and this compound allows for their distinct detection by the mass spectrometer, enabling simultaneous measurement.
Experimental Protocols
The following protocols outline a representative LC-MS/MS method for the quantification of Indobufen in human plasma using this compound as an internal standard. These protocols are based on methodologies reported for the analysis of Indobufen and general guidelines for bioanalytical method validation.[1][2][5][6][7][8]
Sample Preparation: Protein Precipitation
This protocol describes a simple and rapid protein precipitation method for the extraction of Indobufen and this compound from human plasma.
Materials:
-
Human plasma samples
-
Indobufen and this compound reference standards
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw frozen plasma samples to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound working solution (internal standard, e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Indobufen and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Indobufen | 298.1 | 117.1 |
| This compound | 303.1 | 122.1 |
Note: The exact m/z values for the precursor and product ions should be optimized during method development.
Data Presentation
Pharmacokinetic Parameters
The following table summarizes typical pharmacokinetic parameters for Indobufen enantiomers following oral administration, as reported in the literature.[9]
Table 3: Pharmacokinetic Parameters of Indobufen Enantiomers
| Parameter | (+)-S-Indobufen | (-)-R-Indobufen |
| Tmax (h) | 1.3 - 1.8 | 1.3 - 1.8 |
| Cmax (mg/L) | 7.8 ± 1.8 | 13.5 ± 3.8 |
| AUC (mg*h/L) | 35.1 ± 8.1 | 55.4 ± 12.7 |
| Half-life (t½) (h) | 4.5 ± 1.2 | 7.4 ± 2.4 |
| Oral Clearance (Cl/F) (L/h) | 1.1 ± 0.3 | 0.7 ± 0.2 |
Data are presented as mean ± standard deviation.
Bioanalytical Method Validation Parameters
The LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA, ICH M10).[2][6][7][8] The following table outlines the typical acceptance criteria for key validation parameters.
Table 4: Bioanalytical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor %CV ≤ 15% |
| Stability (Freeze-thaw, short-term, long-term, post-preparative) | Analyte concentration within ±15% of the nominal concentration |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Visualizations
Caption: Experimental workflow for the bioanalytical quantification of Indobufen.
Caption: Signaling pathway of Indobufen's antiplatelet action.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Indobufen in pharmacokinetic studies. The detailed protocols and validation criteria presented here offer a comprehensive guide for researchers and drug development professionals to accurately characterize the pharmacokinetic profile of this important antiplatelet agent. Adherence to these methodologies will ensure the generation of high-quality data suitable for regulatory submissions and for advancing our understanding of Indobufen's clinical pharmacology.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC procedure with SPE for quantification of indobufen enantiomers: pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Indobufen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in cerebral, peripheral and coronary vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Indobufen-d5 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indobufen is a reversible inhibitor of platelet cyclooxygenase (COX), primarily COX-1, which plays a crucial role in the synthesis of prostaglandins and thromboxanes. By inhibiting thromboxane A2 production, Indobufen effectively reduces platelet aggregation, making it a valuable therapeutic agent in the prevention of thrombotic events. Accurate and sensitive quantification of Indobufen in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Indobufen-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing.
This document provides detailed application notes and protocols for the detection and quantification of this compound, and by extension Indobufen, in human plasma using LC-MS/MS.
Mass Spectrometry Parameters
The following tables summarize the proposed mass spectrometry parameters for the detection of Indobufen and its deuterated internal standard, this compound. These parameters are based on the known chemical structure of Indobufen and typical fragmentation patterns observed for carboxylic acids and similar small molecules. Optimization of these parameters on the specific mass spectrometer being used is highly recommended.
Table 1: Compound-Specific Mass Spectrometry Parameters
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) [M-H-CO₂]⁻ | Proposed Collision Energy (eV) |
| Indobufen | C₁₈H₁₇NO₃ | 295.33 | 294.1 | 250.1 | 15 - 25 |
| This compound | C₁₈H₁₂D₅NO₃ | 300.36 | 299.1 | 255.1 | 15 - 25 |
Note: The proposed collision energy is a starting point and should be optimized for the specific instrument used.
Table 2: Alternative Positive Ion Mode Parameters
| Compound | Precursor Ion (m/z) [M+H]⁺ | Proposed Product Ion (m/z) | Proposed Collision Energy (eV) |
| Indobufen | 296.1 | 118.1 (isoindolinone fragment) | 20 - 35 |
| This compound | 301.1 | 118.1 (isoindolinone fragment) | 20 - 35 |
Note: Negative ion mode is often preferred for carboxylic acids due to the facile and predictable loss of CO₂. However, positive ion mode can also be explored.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and rapid protein precipitation method for the extraction of Indobufen and this compound from human plasma.
Materials:
-
Human plasma samples
-
Indobufen and this compound analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare stock solutions of Indobufen and this compound in methanol.
-
Prepare working standard solutions of Indobufen by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
Table 3: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min: 20% B0.5-3.0 min: 20% to 90% B3.0-3.5 min: 90% B3.5-4.0 min: 90% to 20% B4.0-5.0 min: 20% B (re-equilibration) |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Indobufen in plasma using this compound as an internal standard.
Caption: Bioanalytical workflow for Indobufen quantification.
Indobufen's Mechanism of Action
The diagram below outlines the simplified signaling pathway of Indobufen's primary mechanism of action.
Caption: Indobufen's inhibition of the COX-1 pathway.
Developing a Validated Bioanalytical Method for Indobufen Using Indobufen-d5 as an Internal Standard
Application Note
Abstract
This application note provides a detailed protocol for the development and validation of a selective and sensitive bioanalytical method for the quantification of indobufen in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, indobufen-d5, to ensure high accuracy and precision. The described sample preparation, chromatographic separation, and mass spectrometric detection are suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. All experimental procedures and validation parameters adhere to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry"[1][2].
Introduction
Indobufen is a reversible inhibitor of platelet aggregation that functions by inhibiting the cyclooxygenase (COX) enzyme, thereby suppressing the synthesis of thromboxane A2.[3] It is clinically used for the treatment and prevention of various thromboembolic disorders. Accurate determination of indobufen concentrations in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy.
This method employs this compound, a deuterated analog of indobufen, as the internal standard (IS). The use of a stable isotope-labeled IS is the gold standard in quantitative LC-MS/MS as it compensates for variability in sample preparation and matrix effects, leading to more reliable results.
Experimental
Materials and Reagents
-
Indobufen reference standard (Purity ≥98%)
-
This compound internal standard (Purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions
A C18 analytical column is used for the chromatographic separation. The mobile phase consists of a gradient of acetonitrile and water, both containing 0.1% formic acid to ensure efficient ionization.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization mode. Multiple Reaction Monitoring (MRM) is used for the quantification of indobufen and this compound. The proposed MRM transitions are based on the molecular weights of the compounds and predicted fragmentation patterns.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Indobufen | 296.1 | 118.1 | 100 | 25 |
| Indobufen | 296.1 | 250.1 | 100 | 15 |
| This compound | 301.1 | 123.1 | 100 | 25 |
Note: The precursor ion for indobufen is [M+H]⁺, with a molecular weight of 295.33 g/mol . The product ion at m/z 118.1 likely corresponds to the N-phenylphthalimidone fragment, while the m/z 250.1 corresponds to the loss of the butanoic acid side chain. The precursor ion for this compound is also [M+H]⁺, with a molecular weight of 300.36 g/mol , reflecting the addition of five deuterium atoms. The corresponding product ion is shifted by 5 Da.
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of indobufen and this compound in methanol.
-
Working Standard Solutions: Serially dilute the indobufen stock solution with 50:50 acetonitrile:water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of indobufen and this compound from plasma samples.
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (30% B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines, assessing the following parameters[1][2]:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interferences are observed at the retention times of indobufen and this compound.
-
Calibration Curve and Linearity: A calibration curve should be generated using a weighted linear regression model (1/x²). The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing the QC samples in replicate (n=6) on three different days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples to the response of the analyte in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked plasma samples to that of post-extraction spiked samples.
-
Stability: The stability of indobufen in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | No significant interference at the retention times of the analyte and IS. |
| Matrix Factor | CV ≤ 15% |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte concentration within ±15% of the nominal concentration under tested conditions. |
Visualizations
Indobufen's Mechanism of Action
Indobufen reversibly inhibits the cyclooxygenase (COX-1) enzyme, which is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor for thromboxane A2 (TXA2), a potent platelet aggregator. By inhibiting COX-1, indobufen effectively reduces the production of TXA2, thereby inhibiting platelet aggregation.
Bioanalytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of indobufen in plasma.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of indobufen in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making the method suitable for regulated bioanalytical studies. The detailed protocol and validation guidelines presented in this application note will be a valuable resource for researchers and scientists in the field of drug development and clinical pharmacology.
References
Application Notes and Protocols for Studying Indobufen Metabolism Using Indobufen-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Indobufen-d5, a deuterium-labeled analog of Indobufen, to investigate the metabolic pathways of this antiplatelet agent. The inclusion of a stable isotope label allows for precise tracing and quantification of the parent drug and its metabolites, offering valuable insights into its pharmacokinetic profile.
Introduction to Indobufen and the Role of Deuterium Labeling
Indobufen is a reversible inhibitor of platelet cyclo-oxygenase (COX), which reduces the production of thromboxane A2, a key mediator of platelet aggregation.[1] It is used for the secondary prevention of thromboembolic events.[2] Understanding the metabolism of Indobufen is crucial for optimizing its therapeutic efficacy and safety. The drug is known to be extensively metabolized in the liver, with a significant portion being excreted in the urine as glucuronic acid conjugates.[1][2]
Deuterium-labeled compounds like this compound are invaluable tools in drug metabolism studies.[3][4] The substitution of hydrogen with deuterium atoms can lead to a "kinetic isotope effect" (KIE), where the cleavage of the carbon-deuterium (C-D) bond is slower than the corresponding carbon-hydrogen (C-H) bond.[5][6][7] This effect is particularly relevant for reactions catalyzed by cytochrome P450 (CYP) enzymes, which are often involved in Phase I drug metabolism.[8][9][10][11] By strategically placing deuterium atoms on the Indobufen molecule, researchers can investigate which positions are susceptible to metabolic modification.
Key Applications of this compound in Drug Metabolism Studies:
-
Metabolite Identification: Co-administration of a 1:1 mixture of Indobufen and this compound results in a characteristic doublet signal in mass spectrometry (MS) for the parent drug and its metabolites, facilitating their identification in complex biological matrices.
-
Reaction Phenotyping: this compound can be used to pinpoint the specific CYP isozymes responsible for any oxidative metabolism of Indobufen.
-
Pharmacokinetic Profiling: The use of this compound as an internal standard allows for highly accurate quantification of Indobufen in biological samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Evaluation of Metabolic Stability: Comparing the rate of metabolism of Indobufen with that of this compound in in vitro systems (e.g., liver microsomes) can reveal the significance of specific metabolic pathways.
Proposed Metabolic Pathways of Indobufen
Based on existing literature, the primary metabolic pathway for Indobufen is Phase II glucuronidation. However, Phase I metabolism, likely mediated by CYP enzymes, may also occur. The following diagram illustrates the potential metabolic fate of Indobufen.
Caption: Proposed metabolic pathways of Indobufen.
Experimental Protocols
The following are detailed protocols for key experiments in the study of Indobufen metabolism using this compound.
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Objective: To determine the rate of disappearance of Indobufen and this compound in the presence of human liver microsomes.
Materials:
-
Indobufen and this compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Indobufen and this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (Indobufen or this compound). The final substrate concentration should be in the low micromolar range (e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Metabolite Identification using LC-MS/MS
Objective: To identify potential metabolites of Indobufen in in vitro or in vivo samples.
Materials:
-
Samples from in vitro metabolism studies or in vivo studies (e.g., plasma, urine)
-
A 1:1 mixture of Indobufen and this compound
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
Data processing software for metabolite identification
Procedure:
-
Administer a 1:1 mixture of Indobufen and this compound to the in vitro system or in vivo model.
-
Collect samples at appropriate time points.
-
Prepare the samples for analysis (e.g., protein precipitation for plasma, dilution for urine).
-
Inject the prepared samples into the LC-MS/MS system.
-
Acquire data in both full scan mode and data-dependent MS/MS mode.
-
Process the data to look for the characteristic doublet peaks separated by 5 Da (for this compound).
-
Analyze the MS/MS fragmentation patterns of the potential metabolites to elucidate their structures.
Caption: General experimental workflow for metabolism studies.
Data Presentation
Quantitative data from metabolic stability and pharmacokinetic studies should be summarized in clear, structured tables for easy comparison.
Table 1: In Vitro Metabolic Stability of Indobufen and this compound in Human Liver Microsomes
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Indobufen | ||
| This compound |
Data to be filled in by the researcher based on experimental results.
Table 2: Pharmacokinetic Parameters of Indobufen following Oral Administration in an Animal Model
| Parameter | Indobufen |
| Cmax (ng/mL) | |
| Tmax (h) | |
| AUC (0-t) (ng*h/mL) | |
| Half-life (t½, h) | |
| Clearance (CL/F, L/h/kg) | |
| Volume of Distribution (Vd/F, L/kg) |
Data to be filled in by the researcher based on experimental results. This compound would typically be used as an internal standard for the quantification of Indobufen.
Conclusion
The use of this compound is a powerful strategy for elucidating the metabolic pathways of Indobufen. By employing the protocols and analytical approaches outlined in these application notes, researchers can gain a deeper understanding of the drug's disposition, which is critical for drug development and clinical application. The kinetic isotope effect can provide valuable information on the rate-limiting steps of metabolism, and the stable isotope label ensures accurate and sensitive quantification.
References
- 1. What is the mechanism of Indobufen? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hwb.gov.in [hwb.gov.in]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. Portico [access.portico.org]
- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application of Indobufen-d5 in Forensic Toxicology: A Detailed Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Indobufen is a reversible inhibitor of platelet cyclooxygenase (COX), which suppresses the synthesis of thromboxane A2 (TxA2) and subsequently inhibits platelet aggregation.[1] Its presence in biological samples can be of interest in forensic toxicology investigations, particularly in cases of poisoning, drug overdose, or in determining subject compliance with prescribed medication. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of drugs in complex biological matrices by compensating for matrix effects and variations in sample preparation and instrument response. Indobufen-d5, a deuterated analog of Indobufen, serves as an ideal internal standard for the quantitative analysis of Indobufen in forensic samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the extraction and quantification of Indobufen in whole blood using this compound.
Principle
The method involves the extraction of Indobufen and the internal standard, this compound, from a biological matrix, followed by separation and detection using LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve constructed from samples of known concentrations.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction of Indobufen from whole blood samples.
-
Materials:
-
Whole blood samples
-
Indobufen reference standard
-
This compound internal standard solution (1 µg/mL in methanol)
-
Phosphate buffer (pH 6.0)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
-
Procedure:
-
To 1 mL of whole blood, add 20 µL of this compound internal standard solution and vortex.
-
Add 2 mL of phosphate buffer (pH 6.0) and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Conditions:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 30 5.0 95 5.1 30 | 7.0 | 30 |
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Indobufen 298.1 117.1 25 | this compound | 303.1 | 122.1 | 25 |
-
Data Presentation
Table 1: Method Validation Parameters for Indobufen Quantification
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 85 - 95% |
| Matrix Effect | Minimal (< 15%) |
Visualizations
Caption: Experimental workflow for the analysis of Indobufen.
Caption: Indobufen's mechanism of action on platelet aggregation.
Caption: Logic of using an internal standard for quantification.
References
Application Notes and Protocols for the Use of Indobufen-d5 in Drug Formulation Analysis
Introduction
Indobufen is a non-steroidal anti-inflammatory drug (NSAID) that acts as a reversible inhibitor of platelet aggregation.[1] It is utilized in the prevention of thromboembolic events. Accurate and precise quantification of Indobufen in pharmaceutical formulations is crucial for ensuring product quality, stability, and bioequivalence. The use of a stable isotope-labeled internal standard, such as Indobufen-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving the highest level of accuracy and precision in quantitative analysis. This document provides a detailed protocol for the analysis of Indobufen in a tablet formulation using this compound as an internal standard.
Principle
The method described is based on the principle of stable isotope dilution analysis. A known amount of this compound is added to the sample extract containing the analyte, Indobufen. The analyte and the internal standard are co-extracted and analyzed by LC-MS/MS. Since this compound is chemically identical to Indobufen but has a different mass, it co-elutes with Indobufen and experiences similar ionization effects in the mass spectrometer. The ratio of the mass spectrometric response of the analyte to that of the internal standard is used for quantification. This approach effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable results.
Experimental Workflow
Figure 1: Workflow for the quantification of Indobufen in tablets.
Detailed Protocols
1. Materials and Reagents
-
Indobufen reference standard (≥99% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
Vortex mixer and sonicator
-
Syringe filters (0.22 µm)
2. Standard Solution Preparation
-
Indobufen Stock Solution (1 mg/mL): Accurately weigh 10 mg of Indobufen reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Indobufen Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Indobufen stock solution with a 50:50 mixture of acetonitrile and water to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.
3. Sample Preparation (from Tablets)
-
Weigh and finely powder a representative number of Indobufen tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powdered tablets equivalent to a single dose of Indobufen (e.g., 200 mg) into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 30 minutes to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol. Mix well.
-
Filter a portion of the solution through a 0.22 µm syringe filter.
-
Perform a serial dilution of the filtered solution with a 50:50 mixture of acetonitrile and water to bring the expected Indobufen concentration within the range of the calibration curve.
-
Take 100 µL of the diluted sample solution and add 100 µL of the IS working solution (100 ng/mL). Vortex to mix.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Indobufen: m/z 296.1 → 252.1This compound: m/z 301.1 → 257.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
5. Method Validation
The analytical method should be validated according to ICH guidelines, including the following parameters:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of Indobufen to this compound against the concentration of Indobufen. The linearity should be evaluated over a specified concentration range.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.18 |
| 500 | 5.95 |
| 1000 | 11.9 |
| Correlation Coefficient (r²) | > 0.995 |
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 3 | < 5% | 95 - 105% | < 5% | 95 - 105% |
| Medium | 80 | < 5% | 95 - 105% | < 5% | 95 - 105% |
| High | 800 | < 5% | 95 - 105% | < 5% | 95 - 105% |
-
Recovery: The extraction recovery of Indobufen should be determined by comparing the peak area of the analyte from a pre-spiked sample to that of a post-spiked sample.
| QC Level | Concentration (ng/mL) | Recovery (%) |
| Low | 3 | > 90% |
| Medium | 80 | > 90% |
| High | 800 | > 90% |
-
Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix should be assessed. This can be done by analyzing blank tablet excipients.
6. Data Analysis
The concentration of Indobufen in the tablet samples is calculated using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y is the peak area ratio of Indobufen to this compound
-
m is the slope of the calibration curve
-
x is the concentration of Indobufen
-
c is the y-intercept of the calibration curve
The final concentration in the tablet is then calculated by taking into account the dilution factors used during sample preparation.
The use of this compound as an internal standard in an LC-MS/MS method provides a robust, sensitive, and specific approach for the quantitative analysis of Indobufen in pharmaceutical formulations. This method is suitable for quality control, stability testing, and bioequivalence studies of Indobufen drug products.
References
Troubleshooting & Optimization
Technical Support Center: LC-MS/MS Analysis of Indobufen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS/MS analysis of indobufen, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my indobufen analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as indobufen, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification. The primary cause is competition between the analyte and matrix components for ionization in the MS source.
Q2: I am observing low signal intensity and poor reproducibility for indobufen. Could this be due to matrix effects?
A2: Yes, low signal intensity and poor reproducibility are classic symptoms of ion suppression, a common matrix effect. This is particularly prevalent when using "dilute-and-shoot" methods or simple protein precipitation, as these techniques do not extensively clean up the sample, leaving behind endogenous matrix components like phospholipids that are known to cause ion suppression.
Q3: How can I determine if my indobufen analysis is suffering from matrix effects?
A3: A standard method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the peak area of indobufen in a spiked, extracted blank matrix to the peak area of indobufen in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Q4: What is a suitable internal standard (IS) for indobufen analysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of indobufen (e.g., indobufen-d4). A SIL-IS will have nearly identical chemical properties and chromatographic retention time to indobufen, meaning it will experience similar matrix effects, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties, such as racemic flurbiprofen or ketoprofen, can be used.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Indobufen | Inefficient Sample Extraction: The chosen sample preparation method (e.g., LLE, SPE) may not be optimal for indobufen from the specific biological matrix. | Optimize Extraction Protocol: • For LLE, experiment with different organic solvents and pH adjustments of the aqueous phase. • For SPE, test different sorbent types (e.g., C8, C18, mixed-mode) and optimize the wash and elution solvent compositions. A study on indobufen enantiomers showed high recovery (92.1-94.3%) using SPE with an octadecyl C18 cartridge.[3] |
| Significant Ion Suppression | Co-eluting Matrix Components: Endogenous substances, particularly phospholipids from plasma or serum, are likely co-eluting with indobufen and interfering with its ionization. | Improve Sample Cleanup: • Switch from protein precipitation to a more rigorous technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). • Incorporate a phospholipid removal step in your sample preparation. Modify Chromatographic Conditions: • Adjust the gradient profile to better separate indobufen from the matrix interferences. • Try a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18). |
| Poor Peak Shape | Suboptimal Mobile Phase or Column Chemistry: The mobile phase composition may not be ideal for indobufen, or there may be secondary interactions with the analytical column. | Optimize Chromatography: • Adjust the mobile phase pH and organic modifier concentration. • Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. |
| Inconsistent Results Between Samples | Variable Matrix Effects: Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement. | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that calibrators and samples experience similar matrix effects. |
Quantitative Data Summary
The following table summarizes representative recovery and matrix effect data for different sample preparation methods based on studies of indobufen and other non-steroidal anti-inflammatory drugs (NSAIDs).
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Solid Phase Extraction (SPE) | Indobufen Enantiomers | Serum | 92.1 - 94.3 | Not Reported | [3] |
| Liquid-Liquid Extraction (LLE) | Pelubiprofen | Human Plasma | > 85 | Not Reported | [4] |
| Protein Precipitation (PPT) | Ibuprofen | Human Plasma | 78.4 - 80.9 | Negligible | [3] |
| Protein Precipitation (PPT) | Brazilin | Rat Plasma | 85.3 - 93.5 | 92.4 - 103.2 | [5] |
Note: Matrix Effect (%) is often reported as (Peak Area in Matrix / Peak Area in Neat Solution) * 100. A value close to 100% indicates minimal matrix effect.
Detailed Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Indobufen in Human Serum
This protocol is adapted from a published method for the analysis of indobufen enantiomers and is suitable for achieving high recovery and sample cleanup.[3]
-
Sample Pre-treatment:
-
To 200 µL of human serum, add a suitable internal standard (e.g., racemic flurbiprofen).
-
Acidify the sample by adding a small volume of a weak acid (e.g., 1% formic acid in water).
-
-
SPE Cartridge Conditioning:
-
Use an octadecyl (C18) SPE cartridge.
-
Condition the cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute indobufen and the internal standard from the cartridge using 1 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Protocol 2: LC-MS/MS Analysis of Indobufen
The following are suggested starting parameters for the LC-MS/MS analysis of indobufen. Optimization will be required for your specific instrumentation.
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A gradient elution from a low to high percentage of Mobile Phase B is recommended to separate indobufen from matrix components. For example:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode due to the carboxylic acid moiety of indobufen.
-
MRM Transitions (Hypothetical):
-
Indobufen: The precursor ion ([M-H]⁻) would be approximately m/z 296.1. A plausible product ion could result from the loss of the carboxyl group, around m/z 252.1. Thus, a potential transition is 296.1 > 252.1 .
-
Internal Standard (Flurbiprofen): The precursor ion ([M-H]⁻) is m/z 243.1. A common product ion is m/z 199.1. The transition would be 243.1 > 199.1 .
-
-
Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature must be optimized by infusing a standard solution of indobufen and the internal standard.
Visualizations
Caption: Experimental workflow for indobufen analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Resolution of indobufen enantiomers by capillary zone electrophoresis. Pharmacokinetic studies of human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. LC procedure with SPE for quantification of indobufen enantiomers: pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for the determination of pelubiprofen and its active metabolite, trans-alcohol, in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC–MS/MS determination and pharmacokinetic study of columbianadin in rat plasma after intravenous administration of pure columbianadin - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Indobufen analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the analysis of Indobufen, focusing on improving chromatographic peak shape and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the chromatographic analysis of Indobufen.
Q1: What is causing my Indobufen peak to show significant tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect accuracy and resolution.[1][2]
Potential Causes and Solutions:
-
Secondary Silanol Interactions: This is a primary cause of tailing for basic compounds.[3] Residual acidic silanol groups on the silica-based column packing can interact strongly with the analyte.[1][4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, minimizing these secondary interactions.[1]
-
Solution 2: Use an End-Capped Column: Select a modern, high-purity, end-capped column where the residual silanols are chemically deactivated.[1][3]
-
Solution 3: Add Buffers: Incorporating a suitable buffer into the mobile phase can help maintain a stable pH and improve peak symmetry.[3][4]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1] This can occur with either mass overload or volume overload.
-
Packing Bed Deformation: A void or channel at the inlet of the column can cause peak distortion.[1]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the injector can lead to peak broadening and tailing.[3]
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector.[3] Ensure all fittings are properly connected to avoid dead volume.
-
Q2: My Indobufen peak is fronting. What are the likely causes and how can I fix it?
Peak fronting, an asymmetry where the front half of the peak is broader than the back, is less common than tailing but can still compromise results.[2]
Potential Causes and Solutions:
-
Column Overload: Similar to tailing, overloading the column can also cause fronting, especially when the sample concentration is too high.[2][6]
-
Solution: Decrease the mass of the sample injected onto the column by reducing the concentration or injection volume.[2]
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, or if the sample solvent is significantly stronger than the mobile phase, it can lead to fronting.[1][2][7]
-
Column Collapse: A physical collapse of the packing material at the column inlet can cause fronting.[2][5] This can be induced by operating at a pH or temperature outside the column's stable range.[2]
Q3: Why are my peaks broad, and how can I improve their sharpness and achieve better resolution?
Broad peaks can compromise the ability to separate Indobufen from impurities or other active ingredients, leading to poor resolution.[8][9] Resolution is a function of column efficiency (N), retention factor (k), and selectivity (α).[9]
Potential Causes and Solutions:
-
Low Column Efficiency: The column may not be providing enough theoretical plates.
-
Solution 1: Use a Longer Column or Smaller Particles: Increasing column length or using a column packed with smaller particles will increase the plate number (N) and lead to sharper peaks.[9]
-
Solution 2: Optimize Flow Rate: A flow rate that is too high or too low can reduce efficiency.[8] Perform a flow rate optimization study to find the sweet spot for your separation.
-
Solution 3: Increase Temperature: Higher column temperatures reduce mobile phase viscosity, which can increase efficiency and result in sharper peaks.[8][9]
-
-
Inappropriate Mobile Phase Composition: The strength of the mobile phase directly impacts retention and peak shape.[8]
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, the peak can broaden as it is carried down the column before binding.[7]
-
Solution: As mentioned for fronting, dissolve the sample in the mobile phase. If that's not possible, use a co-injection function if your system has one, which injects the sample along with a weaker solvent to focus the band at the column head.[7]
-
Data Presentation: HPLC Parameter Adjustments
The following table summarizes how common HPLC parameter adjustments can affect peak shape and resolution.
| Parameter | Adjustment | Potential Effect on Peak Shape | Potential Effect on Resolution | Reference |
| Mobile Phase | Decrease % Organic | May cause broadening if retention is too long | Can increase or decrease, depends on selectivity | [9] |
| Increase % Organic | May sharpen peaks due to faster elution | Can increase or decrease, depends on selectivity | [9] | |
| Adjust pH | Can significantly improve symmetry (reduce tailing) | Can change selectivity and improve separation | [3] | |
| Flow Rate | Decrease | Generally sharpens peaks (improves efficiency) | Usually improves, allows more time for interaction | [8] |
| Increase | May cause broadening (reduces efficiency) | Usually decreases | [8] | |
| Temperature | Increase | Generally sharpens peaks (lower viscosity) | Can change selectivity, may improve or worsen | [8][9] |
| Column | Smaller Particles | Sharper peaks (higher efficiency) | Increases | [9] |
| Longer Column | Sharper peaks (higher efficiency) | Increases | [9] | |
| Injection | Decrease Volume/Conc. | Can fix fronting or tailing from overload | Can improve if overload was causing peak overlap | [2][10] |
Experimental Protocols
This section provides a general-purpose Reverse-Phase HPLC (RP-HPLC) protocol that can be used as a starting point for Indobufen analysis. Method development and validation are required for specific applications.[11]
1. Mobile Phase Preparation
-
Components: Acetonitrile (ACN) and a buffered aqueous phase (e.g., 0.01M potassium dihydrogen phosphate).[11]
-
Preparation:
-
Prepare the aqueous buffer solution (e.g., 0.01M KH₂PO₄).
-
Adjust the pH of the aqueous phase to a suitable value (e.g., pH 3.0) using an acid like orthophosphoric acid.[11][12] An acidic pH is often used to suppress the ionization of silanol groups and ensure acidic analytes are in a consistent protonation state.
-
Filter both the aqueous buffer and the organic solvent through a 0.45 µm filter to remove particulates.
-
Mix the solvents in the desired ratio (e.g., ACN:Buffer 60:40 v/v).[11]
-
Degas the final mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.
-
2. Standard Solution Preparation
-
Diluent: Use the mobile phase as the diluent to avoid solvent mismatch effects.[12]
-
Stock Solution: Accurately weigh a known amount of Indobufen reference standard (e.g., 50 mg) and dissolve it in a specific volume of diluent (e.g., 100 mL) to create a stock solution.[12]
-
Working Solutions: Prepare a series of working standard solutions by making further dilutions of the stock solution with the mobile phase to create a calibration curve.
3. Chromatographic Conditions (Example)
-
Column: Agilent C18 (150mm × 4.6mm, 3.2µm) or equivalent.[11]
-
Mobile Phase: Acetonitrile : 0.01M KH₂PO₄ pH 3.0 (60:40 v/v).[11]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C) for better reproducibility.[13]
-
Injection Volume: 5-20 µL.[13]
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting Indobufen analysis.
Caption: A troubleshooting workflow for common peak shape and resolution issues.
Caption: A diagram illustrating the common causes of peak tailing and fronting.
Caption: A generalized workflow for a typical HPLC analysis experiment.
References
- 1. youtube.com [youtube.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. sielc.com [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mtc-usa.com [mtc-usa.com]
- 11. ijpsr.com [ijpsr.com]
- 12. ijnrd.org [ijnrd.org]
- 13. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 14. researchgate.net [researchgate.net]
Navigating Ion Suppression in Indobufen Analysis: A Technical Guide Using Indobufen-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals: A comprehensive technical support center dedicated to minimizing ion suppression in the bioanalysis of Indobufen through the effective use of its deuterated internal standard, Indobufen-d5. This guide provides detailed troubleshooting in a user-friendly question-and-answer format, alongside structured experimental protocols and quantitative data summaries to ensure accurate and reproducible results in your liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions related to ion suppression when analyzing Indobufen with an this compound internal standard.
Q1: We are observing significant variability in our Indobufen quantification, even with an internal standard. Could ion suppression be the cause?
A1: Yes, significant variability is a classic sign of uncompensated ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source, leading to a decreased signal. While a deuterated internal standard like this compound is designed to co-elute with Indobufen and experience similar suppression, certain factors can disrupt this compensation.
Troubleshooting Steps:
-
Evaluate Co-elution: The fundamental principle of using a deuterated internal standard is its identical chromatographic behavior to the analyte. However, slight differences in retention time can occur due to the deuterium isotope effect, leading to differential ion suppression.
-
Action: Overlay the chromatograms of Indobufen and this compound. Do the peaks perfectly co-elute? Even a small offset can expose them to different matrix effects.
-
-
Assess Matrix Effects: Quantify the extent of ion suppression in your assay.
-
Action: Perform a post-extraction addition experiment. Compare the peak area of Indobufen and this compound in a clean solvent to their peak areas when spiked into an extracted blank matrix. A significant decrease in the peak area in the matrix indicates ion suppression.
-
Q2: Our Indobufen and this compound peaks are slightly separated. How can we achieve better co-elution?
A2: Chromatographic separation between an analyte and its deuterated internal standard is a known phenomenon that can negate the benefits of the internal standard.
Troubleshooting Steps:
-
Modify Chromatographic Conditions:
-
Action: Adjust the mobile phase gradient. A shallower gradient can often improve the co-elution of closely related compounds. Experiment with small changes in the organic solvent percentage.
-
Action: Evaluate a different analytical column. A column with a different stationary phase chemistry or a lower resolution might paradoxically improve co-elution for this specific purpose.
-
-
Visualize the Workflow for Co-elution Optimization:
Figure 1. Workflow for optimizing the co-elution of Indobufen and this compound.
Q3: We suspect interference from a metabolite. How can we identify and mitigate this?
A3: Interference from metabolites is a common challenge in bioanalysis. Indobufen is known to undergo metabolism, which can produce compounds that may interfere with the analysis.
Troubleshooting Steps:
-
Investigate Potential Metabolites: The primary metabolic pathways for Indobufen include hydroxylation and glucuronidation. These metabolites may be isobaric with Indobufen or produce fragment ions that are identical to those of the analyte or internal standard.
-
Action: Review the mass spectrometry data for unexpected peaks in the chromatograms of incurred samples that are not present in the calibration standards.
-
Action: If a potential metabolite is identified, adjust the chromatographic method to achieve separation between the metabolite and Indobufen/Indobufen-d5.
Experimental Protocols
To ensure consistency and accuracy, detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement for Indobufen and this compound in the sample matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Indobufen and this compound stock solutions.
-
Mobile phase and reconstitution solvent.
-
LC-MS/MS system.
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike known concentrations of Indobufen and this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract the blank biological matrix using the validated sample preparation method. Spike the same known concentrations of Indobufen and this compound into the extracted matrix.
-
-
Analyze both sets of samples using the established LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Indobufen) / (MF of this compound)
-
Interpretation:
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.
Protocol 2: LC-MS/MS Analysis of Indobufen
Objective: To provide a starting point for the quantitative analysis of Indobufen in a biological matrix. Note: This is a general protocol and should be optimized for your specific instrumentation and application.
Liquid Chromatography Parameters:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute Indobufen. A shallow gradient is recommended to ensure co-elution with this compound.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: Specific MRM transitions should be optimized in your laboratory. The following are hypothetical examples based on the structure of Indobufen.
-
Indobufen: Precursor ion (Q1) > Product ion (Q3)
-
This compound: Precursor ion (Q1) > Product ion (Q3)
-
-
Quantitative Data Summary
The following table summarizes hypothetical data from a matrix effect experiment to illustrate the evaluation of ion suppression.
| Sample Source | Indobufen Peak Area (Neat) | Indobufen Peak Area (Matrix) | Matrix Factor (Indobufen) | This compound Peak Area (Neat) | This compound Peak Area (Matrix) | Matrix Factor (this compound) | IS-Normalized Matrix Factor |
| Lot 1 | 1,250,000 | 875,000 | 0.70 | 1,300,000 | 910,000 | 0.70 | 1.00 |
| Lot 2 | 1,265,000 | 822,250 | 0.65 | 1,310,000 | 851,500 | 0.65 | 1.00 |
| Lot 3 | 1,240,000 | 930,000 | 0.75 | 1,290,000 | 967,500 | 0.75 | 1.00 |
| Lot 4 | 1,255,000 | 753,000 | 0.60 | 1,305,000 | 783,000 | 0.60 | 1.00 |
| Lot 5 | 1,270,000 | 952,500 | 0.75 | 1,320,000 | 990,000 | 0.75 | 1.00 |
| Lot 6 | 1,260,000 | 819,000 | 0.65 | 1,315,000 | 854,750 | 0.65 | 1.00 |
| Average | 1,256,667 | 858,625 | 0.68 | 1,306,667 | 892,792 | 0.68 | 1.00 |
In this example, although there is significant ion suppression (average MF of 0.68), the IS-Normalized Matrix Factor is consistently 1.00, indicating that this compound is effectively compensating for the matrix-induced ion suppression.
Visualizing the Logic of Ion Suppression Compensation
The following diagram illustrates the principle of using a co-eluting internal standard to correct for ion suppression.
Technical Support Center: Troubleshooting Poor Recovery of Indobufen from Biological Samples
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor recovery of Indobufen from biological samples. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when experiencing low Indobufen recovery?
When encountering low recovery, it is crucial to systematically evaluate each stage of your analytical workflow. A logical troubleshooting approach can help pinpoint the source of the issue.
Troubleshooting Workflow for Low Indobufen Recovery
Caption: A stepwise approach to troubleshooting poor Indobufen recovery.
Q2: How can sample stability affect Indobufen recovery?
Indobufen's stability in biological matrices is a critical factor that can significantly impact recovery.[1][2][3] Degradation of the analyte before extraction will lead to inaccurate quantification. Key factors affecting stability include:
-
pH: The pH of biological samples like plasma or urine can change over time, potentially affecting the stability of pH-sensitive compounds.[3][4] For acidic drugs like Indobufen, maintaining an appropriate pH is crucial.
-
Temperature: Improper storage temperatures or repeated freeze-thaw cycles can lead to enzymatic degradation or instability.[1][3][4] For many analytes, storage at -70°C is recommended to minimize degradation.[4]
-
Light: Exposure to light can cause photochemical degradation of sensitive compounds.[1][2][4] Samples should be handled in a manner that minimizes light exposure.
-
Enzymatic Degradation: Endogenous enzymes in biological samples can metabolize the drug, leading to lower concentrations of the parent compound.[1][2][4]
Recommendations:
-
Ensure proper and consistent storage conditions (temperature, light protection).
-
Minimize freeze-thaw cycles.
-
Process samples as quickly as possible after collection.[4]
Q3: My recovery is low after protein precipitation. What could be the cause?
Protein precipitation is a common first step in sample preparation, but it can also be a source of analyte loss.
-
Co-precipitation: Indobufen might be binding to plasma proteins. If the precipitation process is not optimized, the drug can be trapped and removed with the precipitated protein pellet.[5] This is a known issue for protein-bound analytes.[5]
-
Solvent Choice: The choice and volume of the organic solvent (e.g., acetonitrile, methanol) are critical.[6] An inappropriate solvent or ratio can lead to incomplete protein precipitation or co-precipitation of the analyte.
Troubleshooting Protein Precipitation:
| Issue | Potential Cause | Suggested Solution |
| Low Recovery | Analyte co-precipitating with proteins. | - Optimize the type and volume of precipitation solvent. - Investigate the effect of sample pH on protein binding before precipitation. |
| Incomplete protein precipitation. | - Ensure the solvent-to-sample ratio is sufficient for effective protein removal. - Vortex thoroughly and allow adequate incubation time. |
Protein Precipitation Workflow
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Problems with analysis of biological matrices | PPTX [slideshare.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
Indobufen Extraction from Serum: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of indobufen from serum samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting indobufen from serum?
A1: The primary methods for extracting indobufen from serum are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on factors such as required sample cleanliness, throughput, and the specific analytical technique to be used (e.g., HPLC, LC-MS).[1][2]
Q2: Why is the extraction of indobufen from serum challenging?
A2: The main challenge in extracting indobufen from serum is its high protein binding capacity.[3] A significant portion of indobufen in the blood is bound to serum proteins, primarily albumin.[3] Efficient extraction requires disrupting these protein-drug interactions to ensure accurate quantification of the total drug concentration.
Q3: What is a typical recovery rate for indobufen extraction from serum?
A3: With an optimized Solid-Phase Extraction (SPE) method, recovery of indobufen enantiomers can be in the range of 92.1-94.3%.[4] For Liquid-Liquid Extraction (LLE) with methylene chloride, recovery percentages have also been reported to be high enough for validated bioanalytical methods.[5]
Q4: How does the pH of the sample affect indobufen extraction?
A4: Adjusting the pH of the serum sample is a critical step. Indobufen is an acidic drug, and acidifying the serum sample (e.g., with phosphoric acid) will neutralize its charge, making it less water-soluble and easier to extract with organic solvents in LLE or retain on a non-polar SPE sorbent.[4]
Q5: Can I use the same extraction method for both enantiomers of indobufen?
A5: Yes, the extraction methods using SPE or LLE have been successfully applied to quantify both (+)-S-indobufen and (-)-R-indobufen enantiomers simultaneously.[4][5]
Troubleshooting Guides
Low Extraction Recovery
Problem: I am experiencing low and inconsistent recovery of indobufen from my serum samples.
| Potential Cause | Troubleshooting Step |
| Inefficient Protein Binding Disruption | Indobufen is highly protein-bound.[3] Ensure the protein precipitation step is thorough. If using LLE or SPE, pre-treating the sample with an acid (e.g., phosphoric acid) or an organic solvent (like acetonitrile) is crucial to denature proteins and release the drug.[4] |
| Suboptimal pH | The pH of the sample and extraction solvent is critical for acidic drugs like indobufen. For LLE, ensure the aqueous phase is acidified to suppress the ionization of indobufen, driving it into the organic phase. For SPE, the pH of the loading solution should be adjusted to maximize retention on the sorbent. |
| Incorrect Solvent Choice (LLE) | The polarity of the extraction solvent must be appropriate. For indobufen, solvents like methylene chloride have been used effectively.[5] If recovery is low, consider testing other water-immiscible organic solvents of varying polarities. |
| Incomplete Elution (SPE) | The elution solvent may not be strong enough to release indobufen from the SPE sorbent. Increase the organic solvent percentage in the elution buffer or try a different elution solvent. Ensure the elution volume is sufficient to completely wet the sorbent bed and elute the analyte. |
| Sample Processing Delays | Delays in processing blood samples can affect analyte stability and recovery. Process samples as quickly as possible after collection.[6] |
Matrix Effects in LC-MS Analysis
Problem: I am observing ion suppression or enhancement in my LC-MS/MS analysis after indobufen extraction.
| Potential Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Protein precipitation is a fast but "crude" method that can leave behind many matrix components.[1] Consider switching to a more rigorous cleanup method like SPE or LLE to remove interfering phospholipids and other endogenous components.[2] |
| Co-elution of Interferences | An interfering compound from the serum matrix may be co-eluting with indobufen. Optimize the chromatographic method by changing the mobile phase composition, gradient, or column chemistry to separate the interference from the analyte. |
| Inappropriate SPE Sorbent | The chosen SPE sorbent may not be selective enough. Consider a mixed-mode SPE sorbent that utilizes both reversed-phase and ion-exchange mechanisms for enhanced selectivity and cleanup. |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is based on a validated method for the quantification of indobufen enantiomers in serum.[4]
-
Sample Pre-treatment:
-
To 0.2 mL of serum, add an internal standard (e.g., racemic flurbiprofen).
-
Acidify the serum sample with a small volume of phosphoric acid.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.
-
-
Sample Loading:
-
Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
-
Elution:
-
Elute the indobufen and internal standard from the cartridge with an appropriate volume of a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol
This is a general protocol for the extraction of acidic drugs like indobufen from serum.[5]
-
Sample Preparation:
-
To a known volume of serum (e.g., 1 mL), add an internal standard.
-
Acidify the sample by adding a suitable acid (e.g., HCl) to a pH below the pKa of indobufen.
-
-
Extraction:
-
Add an appropriate volume of a water-immiscible organic solvent (e.g., 5 mL of methylene chloride).[5]
-
Vortex the mixture for 2-5 minutes to ensure thorough mixing and partitioning of the analyte.
-
-
Phase Separation:
-
Centrifuge the sample at high speed (e.g., 3000 rpm for 10 minutes) to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the organic layer (bottom layer for methylene chloride) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (mobile phase) for analysis.
-
Protein Precipitation (PPT) Protocol
This is a rapid method for sample preparation, suitable for high-throughput analysis.[7]
-
Precipitation:
-
To a volume of serum (e.g., 100 µL), add 3-4 volumes of a cold organic solvent such as acetonitrile.[7]
-
Vortex the mixture vigorously for 1-2 minutes to denature and precipitate the serum proteins.
-
-
Separation:
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.[8]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the indobufen.
-
-
Analysis:
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase if concentration is needed.
-
Data Summary
Table 1: Comparison of Indobufen Extraction Methods
| Method | Typical Recovery | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | 92.1-94.3%[4] | High recovery and clean extracts, amenable to automation. | More time-consuming and costly than PPT. |
| Liquid-Liquid Extraction (LLE) | High (specific percentage not always reported but sufficient for validation)[5] | Good for removing non-polar interferences, relatively inexpensive. | Can be labor-intensive, uses larger volumes of organic solvents. |
| Protein Precipitation (PPT) | Variable, generally lower than SPE/LLE | Fast, simple, and inexpensive, suitable for high-throughput. | Results in "dirtier" extracts with more potential for matrix effects.[1] |
Visualized Workflows
Caption: Solid-Phase Extraction (SPE) workflow for indobufen.
Caption: Liquid-Liquid Extraction (LLE) workflow for indobufen.
Caption: Troubleshooting logic for low indobufen recovery.
References
- 1. simbecorion.com [simbecorion.com]
- 2. lcms.cz [lcms.cz]
- 3. Protein binding of indobufen enantiomers: pharmacokinetics of free fraction-studies after single or multiple doses of rac-indobufen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC procedure with SPE for quantification of indobufen enantiomers: pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolution of indobufen enantiomers by capillary zone electrophoresis. Pharmacokinetic studies of human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. clinichrom.com [clinichrom.com]
Stability issues of Indobufen-d5 in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability of Indobufen-d5 in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and stock solutions?
A1: For long-term storage, solid this compound should be stored at -20°C. Manufacturer recommendations for stock solutions are generally for 1 month at -20°C or for up to 1 year at -80°C. However, the stability in a specific solvent should be verified.
Q2: Which solvents are recommended for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of Indobufen. Other organic solvents such as ethanol, methanol, and acetonitrile may also be suitable. Due to the potential for deuterium exchange, especially with the carboxylic acid proton, aprotic solvents like DMSO or acetonitrile are often preferred over protic solvents like methanol or water, particularly for long-term storage. It is crucial to use high-purity, anhydrous solvents.
Q3: What are the potential stability issues with this compound in stock solutions?
A3: The primary stability concerns for this compound in solution include:
-
Chemical Degradation: Similar to its non-deuterated counterpart, this compound can be susceptible to hydrolysis (especially under acidic or basic conditions), oxidation, and photolysis.
-
Deuterium Exchange: The deuterium atom on the carboxylic acid group is highly susceptible to exchange with protons from the solvent (e.g., water, methanol) or acidic/basic contaminants. While the deuterium atoms on the phenyl ring are more stable, the potential for back-exchange should be considered, especially under harsh conditions. This can lead to a decrease in the isotopic purity of the standard.[1][2][3]
Q4: How can I tell if my this compound stock solution has degraded?
A4: Degradation can be identified by:
-
Chromatographic Analysis: Using a stability-indicating method (such as HPLC or LC-MS/MS), you may observe a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Mass Spectrometry: A change in the mass spectrum, such as the loss of deuterium atoms (deuterium-hydrogen exchange), can indicate instability.
-
Visual Inspection: Precipitation or a change in the color of the solution can be signs of instability, although their absence does not guarantee stability.
Q5: Can I use a stock solution that has been stored for a long time?
A5: It is not recommended to use stock solutions beyond their validated stability period. If you must use an older stock solution, its integrity should be verified by comparing its chromatographic profile and response to a freshly prepared standard.
Troubleshooting Guides
Issue 1: Decreasing Peak Area of this compound Over Time
This issue suggests that the concentration of this compound in your stock solution is decreasing.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Chemical Degradation | Perform a forced degradation study to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method. Store stock solutions at or below -20°C, protected from light. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Adsorption to Container | Use low-adsorption vials (e.g., silanized glass or polypropylene) for storing stock solutions. |
| Evaporation of Solvent | Ensure that vial caps are tightly sealed. For long-term storage, consider using vials with PTFE-lined caps. |
Issue 2: Appearance of New Peaks in the Chromatogram
The presence of new peaks in the chromatogram of an aged stock solution is a strong indicator of degradation.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Hydrolysis | Avoid preparing stock solutions in acidic or basic aqueous solutions. If aqueous solutions are necessary for your experiment, prepare them fresh. |
| Oxidation | Use high-purity solvents and consider purging the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing for long-term storage. One identified degradation product of Indobufen is 2-(4-(1-hydroxy-3-oxoisoindolin-2-yl) phenyl) butanoic acid, which suggests oxidation is a potential degradation pathway. |
| Photodegradation | Store stock solutions in amber vials or protect them from light by wrapping the vials in aluminum foil. |
Issue 3: Inconsistent Quantitative Results
Inconsistent results when using this compound as an internal standard can compromise the accuracy of your experiments.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Deuterium-Hydrogen Exchange | The carboxylic acid deuterium is labile. Avoid exposure to acidic or basic conditions. Prepare stock solutions in aprotic solvents like acetonitrile or DMSO. If you suspect exchange, analyze the sample by mass spectrometry to check for a decrease in the m/z value corresponding to the loss of deuterium. |
| Chromatographic Co-elution Issues | Deuterated standards can sometimes have slightly different retention times than their non-deuterated counterparts. Ensure your chromatographic method adequately resolves this compound from any interfering peaks. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture.
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO, acetonitrile) to achieve the desired concentration (e.g., 1 mg/mL).
-
Vortex the solution until the solid is completely dissolved.
-
If not for immediate use, aliquot the stock solution into amber, low-adsorption vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment of this compound Stock Solution
This protocol outlines a general procedure for assessing the stability of your this compound stock solution.
-
Preparation of Stability Samples:
-
Prepare a stock solution of this compound in the solvent of interest (e.g., DMSO, acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into multiple aliquots in amber vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).
-
-
Time Points:
-
Analyze one aliquot immediately after preparation (T=0).
-
Store the remaining aliquots under the specified conditions.
-
Analyze aliquots at predetermined time intervals (e.g., 24 hours, 7 days, 14 days, 1 month).
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC or LC-MS/MS method. A suitable starting point for an HPLC method could be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH ~4.75).
-
Dilute the stability samples to a suitable concentration for analysis.
-
-
Data Analysis:
-
At each time point, calculate the percentage of the initial this compound concentration remaining.
-
Monitor the chromatograms for the appearance and growth of any new peaks.
-
A common acceptance criterion for stability is the retention of 90-110% of the initial concentration.
-
Protocol 3: Forced Degradation Study
This study is designed to intentionally degrade the this compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Sample Preparation: Prepare solutions of this compound (e.g., in methanol or acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for a specified time (e.g., 2 hours). Neutralize before analysis.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for a specified time (e.g., 2 hours). Neutralize before analysis.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Heat the solid powder or a solution at an elevated temperature (e.g., 70°C) for a specified time.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for a specified duration.
-
-
Analysis: Analyze the stressed samples using an HPLC-UV/PDA or LC-MS/MS method to separate and identify the parent compound and any degradation products.
Visualizations
Caption: Workflow for preparation, stability testing, and troubleshooting of this compound stock solutions.
Caption: Potential degradation pathways of this compound under forced degradation conditions.
References
Calibrator and quality control sample preparation for Indobufen assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the preparation of calibrator and quality control (QC) samples for Indobufen assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the preparation of calibrator and QC samples for Indobufen analysis.
Q1: My Indobufen stock solution is not dissolving properly. What should I do?
A1: Indobufen solubility can be influenced by the choice of solvent. While methanol is commonly used, if you encounter solubility issues, consider the following:
-
Solvent Selection: Ensure you are using a high-purity, HPLC-grade solvent. For Indobufen, organic solvents such as methanol or acetonitrile are typically suitable for stock solutions.[1] If solubility is still an issue, a small amount of a solubilizing agent like 1 N NaOH or KOH can be used to dissolve the initial powder before bringing it to the final volume with your primary solvent.[2]
-
Sonication: Use a sonicator bath to aid in the dissolution of the Indobufen powder.
-
Vortexing: Thoroughly vortex the solution after the addition of the solvent.
-
Fresh Solvent: Always use fresh, unopened solvents to avoid issues with water absorption, which can affect the solubility of certain compounds.
Q2: I'm observing high variability in my low-concentration QC samples. What could be the cause?
A2: High variability, particularly at the lower limit of quantification (LLOQ), is a common challenge in bioanalytical assays. Potential causes include:
-
Adsorption/Non-Specific Binding: Indobufen may adsorb to the surface of plasticware, leading to a loss of analyte, especially at low concentrations. To mitigate this, consider using low-binding microcentrifuge tubes and pipette tips.
-
Improper Mixing: Ensure thorough vortexing at each dilution step to guarantee homogeneity.
-
Analyte Stability: Indobufen may be unstable in the biological matrix or the prepared solution. Evaluate the short-term (bench-top) and long-term (freeze-thaw) stability of your QC samples.[3][4]
-
Matrix Effects: Endogenous components in the biological matrix (e.g., plasma, serum) can interfere with the ionization of Indobufen in LC-MS/MS analysis, leading to ion suppression or enhancement.[5][6] This can cause variability in your results. A more effective sample clean-up method may be necessary to reduce these effects.[7][8]
Q3: My calibration curve is non-linear, especially at higher concentrations. What should I check?
A3: A non-linear calibration curve can be indicative of several issues:
-
Detector Saturation: The high concentration of Indobufen in your upper limit of quantification (ULOQ) samples may be saturating the detector of your analytical instrument (e.g., mass spectrometer). If this is the case, you may need to dilute the affected samples or adjust the instrument settings.
-
Solubility Limits: The concentration of your highest calibrator may be exceeding the solubility of Indobufen in the final solution, leading to precipitation and an inaccurate response.
-
Pipetting Errors: Inaccurate pipetting during the serial dilution process can lead to errors in the concentrations of your calibrators. Ensure your pipettes are properly calibrated.
Q4: How can I minimize matrix effects in my Indobufen assay?
A4: Matrix effects can significantly impact the accuracy and reproducibility of your assay.[6][9] Here are some strategies to minimize them:
-
Effective Sample Preparation: Simple protein precipitation may not be sufficient to remove all interfering matrix components.[7][10] Consider more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples.[11][12]
-
Chromatographic Separation: Optimize your HPLC or UPLC method to ensure that Indobufen is chromatographically separated from co-eluting matrix components that can cause ion suppression.[7]
-
Use of an Internal Standard: A stable, isotopically labeled internal standard is highly recommended to compensate for matrix effects and variability during sample processing.[11]
Q5: What are the best practices for storing Indobufen stock and working solutions?
A5: Proper storage is crucial to maintain the integrity of your calibrators and QCs.[13]
-
Stock Solutions: Indobufen stock solutions are typically prepared in an organic solvent like methanol and should be stored at -20°C or colder in tightly sealed, amber glass vials to prevent evaporation and photodegradation.[2]
-
Working Solutions: Aliquot your stock solution to prepare smaller volumes of working solutions to minimize the number of freeze-thaw cycles.[13]
-
Stability Testing: The stability of your stock and working solutions at the intended storage temperature should be evaluated.[14] This can be done by comparing the response of a freshly prepared solution with an aged solution.
Experimental Protocols
Below are detailed methodologies for the preparation of calibrator and quality control samples for a typical Indobufen bioanalytical assay using LC-MS/MS.
Protocol 1: Preparation of Indobufen Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 10 mg of Indobufen reference standard into a clean 15 mL conical tube.
-
Dissolution: Add 10 mL of HPLC-grade methanol to the tube.
-
Mixing: Vortex the solution for at least 2 minutes to ensure complete dissolution. If necessary, sonicate for 5-10 minutes.
-
Storage: Store the stock solution in an amber glass vial at -20°C.
Protocol 2: Preparation of Working Solutions and Calibration Standards
-
Serial Dilutions: Perform serial dilutions of the 1 mg/mL stock solution with methanol to prepare a series of working solutions.
-
Spiking: Spike the appropriate biological matrix (e.g., blank plasma) with the working solutions to create calibration standards at the desired concentrations. The final concentration of the organic solvent in the spiked samples should be kept low (e.g., <5%) to avoid protein precipitation.
-
Homogenization: Gently vortex each calibration standard after spiking to ensure homogeneity.
Protocol 3: Preparation of Quality Control (QC) Samples
-
Independent Stock Solution: Prepare a separate stock solution of Indobufen from a different weighing of the reference standard to prepare the QC samples.
-
Spiking: Spike blank biological matrix with the QC stock solution to create QC samples at low, medium, and high concentrations within the range of the calibration curve.
-
Aliquoting and Storage: Aliquot the prepared QC samples into single-use vials and store them at -80°C until analysis.
Quantitative Data Tables
The following tables provide example concentrations for calibration standards and quality control samples for an Indobufen assay in plasma.
Table 1: Example Calibration Standards for Indobufen in Plasma
| Standard ID | Concentration (ng/mL) | Volume of Working Solution (µL) | Final Volume in Plasma (µL) |
| CS1 | 1 | 10 | 990 |
| CS2 | 5 | 10 | 990 |
| CS3 | 20 | 10 | 990 |
| CS4 | 50 | 10 | 990 |
| CS5 | 100 | 10 | 990 |
| CS6 | 500 | 10 | 990 |
| CS7 | 1000 | 10 | 990 |
| CS8 | 2000 | 10 | 990 |
Table 2: Example Quality Control Samples for Indobufen in Plasma
| QC Level | Concentration (ng/mL) | Volume of QC Working Solution (µL) | Final Volume in Plasma (mL) |
| LLOQ QC | 1 | 10 | 990 |
| Low QC | 3 | 30 | 970 |
| Mid QC | 800 | 80 | 920 |
| High QC | 1600 | 160 | 840 |
Visualizations
The following diagrams illustrate key workflows in the preparation and troubleshooting of Indobufen calibrator and QC samples.
Caption: Experimental workflow for calibrator and QC sample preparation.
Caption: Troubleshooting logical relationships for poor assay performance.
References
- 1. CN114685346A - Method for preparing indobufen - Google Patents [patents.google.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. simbecorion.com [simbecorion.com]
- 12. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.organomation.com [blog.organomation.com]
- 14. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of deuterated Indobufen.
Technical Support Center: Synthesis of Deuterated Indobufen
Welcome to the technical support center for the synthesis of deuterated Indobufen. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of deuterated Indobufen.
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for synthesizing deuterated Indobufen?
A1: The primary motivation is to improve the pharmacokinetic properties of the drug.[1][2][3] Replacing hydrogen atoms with deuterium at specific, metabolically vulnerable positions can slow down the rate of drug metabolism. This is due to the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and broken more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond.[2][4] Potential benefits include a longer drug half-life, increased systemic exposure, and the possibility of reduced dosing frequency or lower required doses, which may also improve the safety profile by reducing the formation of certain metabolites.[4][5]
Q2: What are the common strategies for introducing deuterium into the Indobufen molecule?
A2: There are two main strategies:
-
De Novo Synthesis with Deuterated Building Blocks: This involves using commercially available or custom-synthesized starting materials that already contain deuterium at the desired positions. This method offers high selectivity and predictable deuterium incorporation but may require a longer synthetic route.[6]
-
Late-Stage Hydrogen-Deuterium Exchange (HDE): This strategy involves exchanging specific hydrogen atoms on the final Indobufen molecule or a late-stage intermediate with deuterium from a deuterium source like D₂O or D₂ gas, often with a metal catalyst.[7][8] HDE is atom-economical but can sometimes suffer from a lack of regioselectivity and may require optimization to achieve high levels of deuterium incorporation.[7][9]
Q3: Which analytical techniques are essential for characterizing deuterated Indobufen?
A3: A combination of techniques is required for full characterization:
-
Mass Spectrometry (MS): To confirm the mass increase corresponding to the number of incorporated deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the location of deuterium by observing the disappearance or reduction of specific proton signals. ²H NMR can be used to directly observe the deuterium signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To ensure the purity of the final compound and to confirm that the deuterated and non-deuterated versions co-elute, which is important for their use as internal standards in pharmacokinetic studies.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of deuterated Indobufen. A common synthetic route involves the reductive amination of o-carboxybenzaldehyde with a deuterated analogue of 2-(4-aminophenyl)butyric acid. The troubleshooting points below will focus on challenges related to such a pathway.
Problem 1: Low or Incomplete Deuterium Incorporation
Q: My Mass Spectrometry and NMR analysis show that the level of deuterium in my final product is lower than expected. What are the potential causes and solutions?
A: This is a common challenge in deuteration chemistry. The causes can be traced to the deuterium source, reaction conditions, or unintended H/D exchange.
| Potential Cause | Suggested Solution |
| Contamination with Protic Solvents | Ensure all glassware is thoroughly dried (oven or flame-dried). Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination. |
| Inactive Deuterium Source | Use fresh, high-purity deuterated reagents (e.g., NaBD₄, D₂, D₂O). Deuterated solvents and reagents can exchange with atmospheric moisture over time; ensure proper storage. |
| Suboptimal Reaction Conditions | Temperature: Some H/D exchange reactions require elevated temperatures to overcome the activation energy.[7] Incrementally increase the reaction temperature and monitor the progress. Time: The reaction may not have reached completion. Extend the reaction time and take aliquots to track deuterium incorporation over time. |
| Back-Exchange | During workup or purification, acidic or basic conditions can sometimes cause the newly introduced deuterium to exchange back to hydrogen. Neutralize the reaction mixture carefully and consider purification methods that avoid harsh pH conditions, such as silica gel chromatography with neutral solvent systems.[8] |
Problem 2: Low Overall Reaction Yield
Q: I have successfully incorporated deuterium, but the final yield of deuterated Indobufen is unacceptably low. How can I improve this?
A: Low yields can result from side reactions, product degradation, or losses during purification.
| Potential Cause | Suggested Solution |
| Side Product Formation | The conditions required for deuteration might be promoting alternative reaction pathways. Analyze the crude reaction mixture by LC-MS or TLC to identify major byproducts. Adjusting the stoichiometry of reagents, lowering the temperature, or changing the catalyst may help minimize side reactions. |
| Harsh Reaction Conditions | High temperatures or highly reactive reagents needed for deuteration can sometimes lead to the degradation of starting materials or the product. Attempt the reaction under milder conditions, even if it requires a longer reaction time.[5] |
| Purification Losses | Deuterated compounds may have slightly different polarity compared to their non-deuterated counterparts, although they often co-elute. Optimize your purification protocol (e.g., column chromatography solvent gradient, recrystallization solvent system) with a small sample before processing the entire batch. |
| Kinetic Isotope Effect (KIE) | The very effect that makes deuteration useful can sometimes slow down the desired reaction, leading to incomplete conversion in a standard timeframe.[2] Increase the reaction time or slightly increase the temperature to drive the reaction to completion. |
Problem 3: Isotopic Scrambling
Q: My analysis shows deuterium at unintended positions in the molecule. What causes this and how can it be prevented?
A: Isotopic scrambling occurs when deuterium moves from its intended position to other locations on the molecule or is incorporated non-selectively.
| Potential Cause | Suggested Solution |
| Overly Harsh Conditions | Aggressive catalysts or high temperatures can activate C-H bonds non-selectively, leading to widespread H/D exchange. Use a more selective catalyst system or perform the reaction at the lowest effective temperature. |
| Unstable Intermediates | The reaction mechanism may involve intermediates that allow for the migration of deuterium. Consider a different synthetic route or a protecting group strategy to block other potentially reactive sites on the molecule during the deuteration step. |
| Choice of Deuteration Method | Late-stage H/D exchange is more prone to scrambling than a de novo synthesis approach. If high regioselectivity is critical, synthesizing a deuterated building block first and then completing the synthesis of Indobufen is often the more reliable method. |
Experimental Protocols & Data
Hypothetical Protocol: Synthesis of Indobufen-d4
This protocol describes a hypothetical synthesis targeting deuteration on the ethyl side chain of the butyric acid moiety, based on common reductive deuteration methods.
Step 1: Synthesis of 2-(4-nitrophenyl)butan-1,1,2,3-d4-oic acid
-
Start with 2-(4-nitrophenyl)acetyl chloride.
-
Perform a deuterated Grignard reaction using ethyl-d5-magnesium bromide (CH₃CD₂MgBr) to introduce the deuterated ethyl group.
-
Follow with a carboxylation step using CO₂.
-
Acidic workup will yield the deuterated carboxylic acid precursor.
Step 2: Reduction of the Nitro Group
-
Dissolve the deuterated nitro compound in a suitable solvent like methanol or ethanol.
-
Perform a standard reduction of the nitro group to an amine using a reducing agent such as H₂ gas with a Pd/C catalyst. This step yields 2-(4-aminophenyl)butan-1,1,2,3-d4-oic acid.
Step 3: Final Condensation to form Indobufen-d4
-
Dissolve the deuterated amino acid from Step 2 and o-carboxybenzaldehyde in an appropriate solvent (e.g., methanol).
-
Add a deuterated reducing agent, such as sodium cyanoborodeuteride (NaBD₃CN), to facilitate the reductive amination.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Perform an aqueous workup and purify the final product by column chromatography or recrystallization.
Table 1: Comparison of Deuterium Sources for Synthesis
| Deuterium Source | Common Use | Typical Deuterium Incorporation (%) | Advantages | Disadvantages |
| D₂O (Heavy Water) | H/D Exchange | 50 - 95% | Inexpensive, readily available.[10][11] | Often requires a catalyst and/or high temperatures; can be difficult to drive to completion. |
| D₂ Gas | Catalytic H/D Exchange, Reductive Deuteration | 80 - 99% | High isotopic purity. | Requires specialized equipment for handling flammable gas; catalyst can be expensive.[7] |
| Sodium Borodeuteride (NaBD₄) | Reduction of Carbonyls/Imines | >98% | High efficiency for specific functional groups, relatively safe to handle. | More expensive than D₂O; limited to reductive transformations. |
| Lithium Aluminum Deuteride (LiAlD₄) | Reduction of Esters/Acids | >98% | Very powerful reducing agent. | Highly reactive and pyrophoric; expensive and requires careful handling.[5] |
| Deuterated Solvents (e.g., CD₃OD) | H/D Exchange, Solvent | Variable | Can act as both solvent and deuterium source. | Can be expensive; may lead to lower incorporation than dedicated reagents. |
Visualized Workflows and Logic
Below are diagrams created using Graphviz to illustrate key processes in the synthesis and troubleshooting of deuterated Indobufen.
Caption: General workflow for the de novo synthesis of deuterated Indobufen.
Caption: Troubleshooting logic for low deuterium incorporation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. musechem.com [musechem.com]
- 5. digitalcommons.assumption.edu [digitalcommons.assumption.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of Deuterium-Labeled Armodafinil by Hydrogen-Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN109265304B - A kind of synthetic method of deuterated compound - Google Patents [patents.google.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Validation & Comparative
Method Validation for Indobufen Assay: A Comparative Guide to FDA/EMA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Indobufen, a reversible platelet aggregation inhibitor. The validation of these methods is presented in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method for their specific needs.
Comparison of Validated Analytical Methods for Indobufen
Table 1: Method Validation Parameters - Capillary Zone Electrophoresis (CZE) for Indobufen Enantiomers
| Validation Parameter | Result | FDA/EMA Guideline Compliance |
| Specificity/Selectivity | The method was able to separate Indobufen enantiomers from other non-steroidal anti-inflammatory drugs. | Meets requirements for specificity. |
| Linearity | Linear in the range of 0.2-20.0 µg/mL. | A correlation coefficient (r) or coefficient of determination (R²) should be reported to fully assess linearity. |
| Range | 0.2-20.0 µg/mL. | The range is suitable for pharmacokinetic studies. |
| Accuracy | Intra- and inter-day accuracy were below 15.0%.[1] | Specific accuracy data (e.g., % recovery at different concentrations) is required for full assessment. |
| Precision | Intra- and inter-day precision were below 15.0%.[1] | Specific precision data (e.g., %RSD at different concentrations) is required for full assessment. |
| Limit of Quantitation (LOQ) | Not explicitly stated in the abstract. | Must be determined and reported. |
| Limit of Detection (LOD) | Estimated but not explicitly stated in the abstract. | Must be determined and reported. |
| Recovery | Calculated after extraction with methylene chloride. | Specific recovery data is needed. |
Table 2: Method Validation Parameters - HPLC-SPE for Indobufen Enantiomers
| Validation Parameter | Result | FDA/EMA Guideline Compliance |
| Specificity/Selectivity | The method is described as rapid and selective. | Further details on interference testing would be required. |
| Linearity | Linear in the range of 0.25-25.00 µg/mL.[2] | A correlation coefficient (r) or coefficient of determination (R²) should be reported. |
| Range | 0.25-25.00 µg/mL.[2] | Suitable for pharmacokinetic studies. |
| Accuracy | Intra- and inter-day accuracy CV values did not exceed 10%.[2] | Specific accuracy data (% recovery) at different concentrations should be provided. |
| Precision | Intra- and inter-day precision CV values did not exceed 10%.[2] | Specific precision data (%RSD) at different concentrations should be provided. |
| Limit of Quantitation (LOQ) | 0.25 µg/mL (CV ≤ 10%).[2] | Meets typical requirements. |
| Limit of Detection (LOD) | 0.1 µg/mL.[2] | Meets typical requirements. |
| Recovery | 92.1-94.3%.[2] | Meets typical recovery requirements. |
Table 3: Representative Method Validation Parameters - LC-MS/MS for Ibuprofen Enantiomers
| Validation Parameter | Result | FDA/EMA Guideline Compliance |
| Specificity/Selectivity | No interfering peaks at the retention times of analytes and internal standards. | Meets requirements. |
| Linearity | Linear over the calibration range with a coefficient of determination (r²) of 0.99 or greater. | Meets requirements. |
| Range | Not explicitly stated, but the calibration curve covers the expected concentration range. | The range should be formally defined. |
| Accuracy | Inter- and intra-assay accuracy within ±15% of the nominal concentration (±20% for LLOQ). | Meets requirements. |
| Precision | Inter- and intra-assay precision (CV) within ±15% (±20% for LLOQ). | Meets requirements. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. | Meets requirements. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. | Meets requirements. |
| Recovery | Mean extraction recoveries of 82.23–85.28% for (S)-(+)-ibuprofen and 84.01–87.89% for (R)-(-)-ibuprofen. | Meets typical recovery requirements. |
Experimental Protocols
Capillary Zone Electrophoresis (CZE) for Indobufen Enantiomers
This protocol is based on the published method for the direct and stereospecific quantification of Indobufen enantiomers in human serum.[1]
1. Sample Preparation:
-
Acidify human serum samples.
-
Extract the Indobufen enantiomers and the internal standard ((+)-S-ketoprofen) with methylene chloride.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the CZE buffer.
2. CZE Conditions:
-
Capillary: Fused silica capillary.
-
Buffer: A buffer at pH 5.0 containing heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin as a chiral selector.
-
Voltage: Apply an appropriate separation voltage.
-
Temperature: Maintain a controlled temperature.
-
Detection: UV absorbance at 282 nm.
3. Data Analysis:
-
Quantify the enantiomers based on the peak areas relative to the internal standard.
HPLC-SPE for Indobufen Enantiomers
This protocol is based on the published method for the rapid and selective quantification of Indobufen enantiomers in serum.[2]
1. Sample Preparation (Solid-Phase Extraction):
-
Acidify a small volume of serum (0.2 mL).
-
Load the sample onto an octadecyl (C18) SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the Indobufen enantiomers and the internal standard (racemic flurbiprofen) with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
2. HPLC Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH 4.75; 10 mM) in a 38:62 (v/v) ratio.
-
Flow Rate: Maintain a constant flow rate.
-
Detection: UV detection at 275 nm.
3. Data Analysis:
-
Quantify the enantiomers based on the peak areas relative to the internal standard.
Representative LC-MS/MS Method for Ibuprofen Enantiomers
This protocol is based on a validated method for the enantioselective determination of Ibuprofen in dog plasma and serves as a template for a potential Indobufen LC-MS/MS assay.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a small volume of plasma (10 µL), add the internal standards ((S)-(+)-ibuprofen-d3 and (S)-(+)-ketoprofen).
-
Extract the analytes with a mixture of ethyl acetate and methyl tertiary-butyl ether (7:3, v/v).
-
Centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
-
Column: CHIRALCEL® OJ-3R column (150 × 4.6 mm, 3 µm).
-
Mobile Phase: Isocratic elution with 0.008% formic acid in water–methanol.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative mode with multiple reaction monitoring (MRM).
-
Transitions: m/z 205.1 > 160.9 for ibuprofen enantiomers.
-
3. Data Analysis:
-
Quantify the enantiomers using the peak area ratios of the analyte to the internal standard.
Visualizations
Caption: General workflow for analytical method validation according to FDA/EMA guidelines.
Caption: Comparison of key performance characteristics of different analytical methods for Indobufen assay.
References
Unveiling Accuracy: A Comparative Guide to Indobufen-d5 and Other Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the precision and reliability of quantitative data are paramount. The choice of an internal standard (IS) is a critical determinant of assay accuracy, especially in complex matrices such as plasma or urine. This guide provides an objective comparison of Indobufen-d5, a deuterated stable isotope-labeled internal standard (SIL-IS), with alternative internal standards, supported by representative experimental data and detailed protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards Like this compound
An ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, chromatography, and ionization in mass spectrometry.[1][2] This ensures that any variability encountered by the analyte is mirrored by the internal standard, allowing for accurate correction and quantification. This compound, as a SIL-IS for the non-steroidal anti-inflammatory drug (NSAID) Indobufen, represents the gold standard for bioanalytical assays.[3] Its physicochemical properties are nearly identical to the unlabeled Indobufen, making it the optimal choice for compensating for matrix effects and variations in sample processing.[1]
In contrast, other internal standards, such as structural analogs (e.g., other NSAIDs), may have different extraction recoveries, chromatographic retention times, and ionization efficiencies.[4][5] These discrepancies can lead to inaccurate and imprecise results, particularly when dealing with complex biological samples. While sometimes used due to the cost or unavailability of a SIL-IS, their use introduces a greater risk of unreliable data.[2][4]
Performance Comparison: this compound vs. Alternative Internal Standards
The following tables summarize the expected performance of a bioanalytical method for an NSAID like Indobufen using a deuterated internal standard (this compound) versus a structural analog internal standard. The data is representative of typical results obtained during method validation according to regulatory guidelines.[6][7]
Table 1: Representative Performance Data for a Bioanalytical Method Using this compound as the Internal Standard
| Validation Parameter | Acceptance Criteria | Typical Performance with this compound |
| Accuracy | Mean value within ±15% of nominal (±20% at LLOQ) | 95% to 105% |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | 85% to 110% (Consistent between analyte and IS) |
| Matrix Effect | Minimal and compensated by IS | Effectively normalized by this compound |
| Linearity (r²) | ≥0.99 | > 0.995 |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; r²: Coefficient of Determination. Data is synthesized from typical performance characteristics of validated LC-MS/MS assays using SIL-IS.
Table 2: Representative Performance Data for a Bioanalytical Method Using a Structural Analog as the Internal Standard
| Validation Parameter | Acceptance Criteria | Typical Performance with a Structural Analog IS |
| Accuracy | Mean value within ±15% of nominal (±20% at LLOQ) | 88% to 112% (Can be more variable) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | < 15% (Often higher than with SIL-IS) |
| Recovery | Consistent and reproducible | 70% to 120% (May differ significantly from analyte) |
| Matrix Effect | Minimal and compensated by IS | Potential for differential matrix effects |
| Linearity (r²) | ≥0.99 | > 0.990 |
Data is synthesized from typical performance characteristics of validated LC-MS/MS assays using structural analog IS.
As the data illustrates, methods employing a deuterated internal standard like this compound consistently demonstrate superior accuracy and precision. The tighter control over variability afforded by a SIL-IS leads to more reliable and reproducible data, which is crucial for pharmacokinetic studies and clinical trials.
Experimental Protocols
Below is a detailed methodology for a typical experiment to quantify Indobufen in human plasma using this compound as the internal standard.
Protocol: Quantification of Indobufen in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate Indobufen from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Indobufen: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion+5] -> [Product Ion]
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of Indobufen to this compound.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
The concentration of Indobufen in the quality control and unknown samples is determined from the calibration curve using a weighted linear regression model.
Mandatory Visualizations
Caption: Indobufen's mechanism of action via COX-1 inhibition.[8][9][10]
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. anivet.au.dk [anivet.au.dk]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. Reversible and Non-Competitive Inhibition of Cyclooxygenase by Indobufen for Efficient Antiplatelet Action and Relief of Gastrointestinal Irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indobufen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in cerebral, peripheral and coronary vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Indobufen? [synapse.patsnap.com]
Determining Indobufen in Whole Blood: A Comparative Guide to Limits of Detection and Quantification
For researchers, scientists, and professionals in drug development, accurately quantifying therapeutic agents like the antiplatelet drug indobufen in biological matrices is critical. The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics of any bioanalytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. This guide provides a comparative overview of analytical methodologies for determining indobufen, with a focus on these crucial parameters.
While validated methods for indobufen are established in serum, this guide also explores a proposed high-sensitivity method for whole blood, a more complex matrix, by drawing comparisons with established protocols for similar analytes.
Comparison of Analytical Methods
The following table summarizes the performance of an established High-Performance Liquid Chromatography (HPLC) method for indobufen in serum and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for whole blood, based on achievable limits for analogous compounds.
| Parameter | HPLC-UV Method for Indobufen in Serum | Proposed LC-MS/MS Method for Indobufen in Whole Blood |
| Matrix | Serum | Whole Blood |
| Instrumentation | HPLC with UV Detection | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 µg/mL (100 ng/mL)[1] | Estimated: 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.25 µg/mL (250 ng/mL)[1] | Estimated: 0.1 - 1 ng/mL[2][3] |
| Linear Range | 0.25 - 25.00 µg/mL[1] | - |
| Sample Preparation | Solid-Phase Extraction (SPE)[1] | Protein Precipitation followed by LLE or SPE |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are the experimental protocols for the established serum method and a proposed whole blood method.
Established Method: LC-SPE with UV Detection for Indobufen in Serum[1]
This method provides a reliable way to quantify indobufen enantiomers in human serum.
1. Sample Preparation (Solid-Phase Extraction)
-
Acidify 0.2 mL of serum.
-
Apply the sample to an octadecyl (C18) SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute indobufen with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
Column: Reversed-phase C18 column
-
Mobile Phase: Acetonitrile and 10 mM potassium dihydrogen phosphate buffer (pH 4.75) in a 38:62 (v/v) ratio.[1]
-
Detection: UV absorbance at 275 nm.[1]
3. Validation
-
The method was validated with a reported LOQ of 0.25 µg/mL and an LOD of 0.1 µg/mL for both enantiomers in serum.[1]
Alternative Method: Capillary Zone Electrophoresis (CZE) in Serum
A stereospecific method using CZE has also been developed for indobufen enantiomers in human serum.[4]
-
Separation: Fused silica capillary with heptakis 2,3,6-tri-O-methyl-beta-cyclodextrin as a chiral selector.[4]
-
Buffer: pH 5.0.[4]
-
Detection: UV absorbance at 282 nm.[4]
-
Linear Range: 0.2-20.0 µg/mL.[4]
-
Sample Preparation: Liquid-liquid extraction with methylene chloride from acidified serum.[4]
Proposed High-Sensitivity Method: LC-MS/MS for Indobufen in Whole Blood
This proposed method is based on established protocols for other non-steroidal anti-inflammatory drugs (NSAIDs) and other drugs in whole blood, offering significantly lower detection and quantification limits.
1. Sample Preparation
-
Protein Precipitation: To 100 µL of whole blood, add 300 µL of a cold precipitation solvent (e.g., acetonitrile or a mixture of acetone and acetonitrile).[5] Vortex and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: Transfer the supernatant from the protein precipitation step and perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) after pH adjustment.
-
SPE: Alternatively, the supernatant can be further cleaned up using an appropriate SPE cartridge.
-
2. LC-MS/MS Conditions
-
Chromatography:
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode (to be optimized for indobufen).
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for indobufen and an internal standard would need to be determined.
-
Workflow and Pathway Diagrams
Visualizing the experimental and logical workflows is essential for understanding the processes involved in bioanalytical method validation and sample analysis.
References
- 1. LC procedure with SPE for quantification of indobufen enantiomers: pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. agilent.com [agilent.com]
- 4. Resolution of indobufen enantiomers by capillary zone electrophoresis. Pharmacokinetic studies of human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Indobufen and Aspirin in Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety profiles of Indobufen and aspirin, two prominent antiplatelet agents. The information presented is collated from a range of clinical trials and meta-analyses to support evidence-based decision-making in research and drug development.
Mechanism of Action: A Shared Target, A Key Difference
Both Indobufen and aspirin exert their antiplatelet effects by inhibiting the cyclooxygenase-1 (COX-1) enzyme.[1] This enzyme is critical for the conversion of arachidonic acid into thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[2][3] By blocking COX-1, both drugs reduce TXA2 synthesis, thereby impeding the formation of blood clots.[2][3]
A key distinction lies in the nature of their inhibitory action. Aspirin acetylates a serine residue in the active site of the COX-1 enzyme, leading to irreversible inhibition.[4][5] This effect lasts for the entire lifespan of the platelet, which is approximately seven to ten days.[6] In contrast, Indobufen is a reversible inhibitor of COX-1.[1][7] This reversibility results in a shorter duration of antiplatelet effect, with platelet function recovering more quickly after drug discontinuation.[8]
Signaling Pathway of COX-1 Inhibition
The following diagram illustrates the signaling pathway affected by both Indobufen and aspirin in platelets.
Caption: Mechanism of action of Indobufen and Aspirin on the COX-1 pathway.
Comparative Efficacy: Clinical Endpoints
Multiple large-scale clinical trials and meta-analyses have compared the clinical efficacy of Indobufen and aspirin in various patient populations, primarily those with coronary artery disease and those who have experienced an ischemic stroke.
A meta-analysis of eighteen trials encompassing 12,981 patients revealed that Indobufen was associated with a reduced risk of adverse cardiovascular events and myocardial infarction compared to aspirin.[9] However, there were no significant differences observed in the rates of major adverse cardiovascular and cerebrovascular events (MACCE), stroke, or cardiovascular mortality between the two drugs.[9] Another meta-analysis of nine trials found similar effects between the two drugs on the incidence of recurrent angina pectoris, myocardial infarction, and mortality from coronary heart disease.[1][10]
In the context of secondary stroke prevention, the INSURE trial, a randomized, double-blind, double-dummy, active-control, non-inferiority trial, found that Indobufen was not non-inferior to aspirin in patients with moderate to severe ischemic stroke.[11]
The following table summarizes the key efficacy findings from comparative studies.
| Efficacy Endpoint | Indobufen vs. Aspirin | Supporting Evidence |
| Major Adverse Cardiovascular and Cerebrovascular Events (MACCE) | No significant difference | [9][12] |
| Myocardial Infarction (MI) | Reduced risk with Indobufen | [9] |
| Ischemic Stroke | No significant difference (though one meta-analysis showed a marginally significant increased risk with Indobufen in an RCT subgroup) | [9][13] |
| Cardiovascular Death | No significant difference | [9] |
| Recurrent Angina Pectoris | Similar effects | [1][10] |
Comparative Safety Profile: Bleeding and Gastrointestinal Events
A consistent finding across multiple studies is the superior safety profile of Indobufen concerning bleeding and gastrointestinal adverse events.
A meta-analysis of eighteen trials demonstrated that Indobufen significantly reduced the risk of any bleeding events (RR 0.54) and Bleeding Academic Research Consortium (BARC) type 2/3/5 bleeding (RR 0.50) compared to aspirin.[9] Another meta-analysis of nine trials also found that Indobufen significantly reduced the incidence of minor bleeding events.[1][10] However, there was no significant difference in the incidence of major bleeding events between the two groups.[1]
Regarding gastrointestinal safety, a meta-analysis of six studies showed that gastrointestinal adverse reactions were significantly less frequent in the Indobufen group compared to the aspirin group.[1] This is a critical consideration for patients with a history of gastrointestinal issues or those at high risk of bleeding.[1][10]
The following table summarizes the key safety findings from comparative studies.
| Safety Endpoint | Indobufen vs. Aspirin | Supporting Evidence |
| Any Bleeding Events | Significantly lower risk with Indobufen | [1][9][13] |
| Minor Bleeding Events | Significantly lower risk with Indobufen | [1][10] |
| Major Bleeding Events | No significant difference | [1] |
| Gastrointestinal Adverse Reactions | Significantly lower incidence with Indobufen | [1][7] |
Experimental Protocols: Key Clinical Trial Methodologies
The clinical evidence comparing Indobufen and aspirin is primarily derived from randomized controlled trials (RCTs) and meta-analyses of these trials. Below are the methodologies of two pivotal trials:
The OPTION Trial (Indobufen or Aspirin on Top of Clopidogrel After Coronary Drug-Eluting Stent Implantation)
-
Study Design: A randomized, open-label, end point-blinded, noninferiority trial conducted in 103 centers in China.
-
Patient Population: Patients with negative cardiac troponin undergoing coronary drug-eluting stent implantation.
-
Intervention: Patients were randomized to receive either Indobufen (100 mg twice daily) plus clopidogrel (75 mg daily) or aspirin (100 mg daily) plus clopidogrel (75 mg daily) for 12 months.
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, ischemic stroke, definite or probable stent thrombosis, or BARC type 2, 3, or 5 bleeding at 1 year.
-
Key Outcome: Indobufen plus clopidogrel was non-inferior to aspirin plus clopidogrel for the primary endpoint and was associated with a lower risk of bleeding events.
The INSURE Trial (Indobufen versus Aspirin in Acute Ischaemic Stroke)
-
Study Design: A randomized, double-blind, double-dummy, active control, non-inferiority trial conducted in China.[11]
-
Patient Population: Patients with acute moderate-to-severe ischemic stroke.[11]
-
Intervention: Patients were randomized to receive either Indobufen or aspirin.[11]
-
Primary Efficacy Endpoint: New stroke (ischemic or hemorrhagic) within 90 days.[11]
-
Primary Safety Endpoint: Moderate or severe bleeding within 90 days.[11]
-
Key Outcome: Indobufen was not found to be non-inferior to aspirin for the prevention of recurrent stroke in this patient population.[11]
Experimental Workflow: A Comparative Clinical Trial
The following diagram outlines a typical workflow for a clinical trial comparing the efficacy and safety of Indobufen and aspirin.
Caption: A typical workflow for a randomized controlled trial comparing Indobufen and Aspirin.
Conclusion
References
- 1. Safety and efficacy of aspirin and indobufen in the treatment of coronary heart disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox Control in Platelet Activity and Therapy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Platelet aggregation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of cyclooxygenase and signaling pathways involved in human platelet aggregation mediated by synergistic interaction of various agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indobufen versus aspirin in patients with indication for antiplatelet therapy: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactive Journal of Medical Research - Safety and Efficacy of Aspirin and Indobufen in the Treatment of Atherosclerotic Diseases: Systematic Review and Meta-Analysis [i-jmr.org]
- 8. Indobufen Versus Aspirin Plus Clopidogrel in Patients After Coronary Stenting in Patients With Diabetes: A Post Hoc Analysis of the OPTION Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Comparative Efficacy and Safety of Different Antiplatelet Agents for Prevention of Major Cardiovascular Events and Leg Amputations in Patients with Peripheral Arterial Disease: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Assessing the Impact of Anticoagulants on Indobufen Assay Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indobufen is a reversible inhibitor of platelet cyclooxygenase (COX), which reduces the production of thromboxane A2, a key mediator of platelet aggregation.[1] Its role as an antiplatelet agent makes it a viable alternative to aspirin, particularly for patients with a high risk of bleeding or gastric ulcers.[1][2][3] Accurate measurement of Indobufen concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring. The choice of anticoagulant used during blood sample collection is a critical pre-analytical variable that can significantly impact the accuracy and reliability of bioanalytical assays. This guide provides a comparative assessment of the performance of common anticoagulants—Ethylenediaminetetraacetic acid (EDTA), Sodium Citrate, and Heparin—on a hypothetical Indobufen assay, supported by illustrative experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Anticoagulant Performance
The following table summarizes the hypothetical results from a validation study assessing the impact of K2EDTA, Sodium Citrate, and Heparin on the quantification of Indobufen in human plasma using a validated LC-MS/MS method.
| Parameter | K2EDTA | Sodium Citrate | Heparin | Acceptance Criteria |
| Recovery (%) | 98.2 ± 2.1 | 97.5 ± 2.5 | 85.3 ± 5.8 | Consistent and precise |
| Matrix Effect (%) | 99.1 ± 3.0 | 98.8 ± 3.2 | 92.4 ± 6.1 | CV < 15% |
| Intra-day Precision (CV%) | 2.5 | 2.8 | 6.5 | < 15% |
| Inter-day Precision (CV%) | 3.1 | 3.5 | 8.9 | < 15% |
| Accuracy (% Bias) | +1.8 | +2.3 | -9.7 | ± 15% |
| Short-Term Stability (24h at RT, % Recovery) | 99.5 | 99.2 | 98.9 | 85-115% |
| Freeze-Thaw Stability (3 cycles, % Recovery) | 98.9 | 98.5 | 97.8 | 85-115% |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of anticoagulants on a bioanalytical assay for Indobufen. Actual results may vary depending on the specific assay conditions and validation procedures.
Key Observations
Based on the hypothetical data, both K2EDTA and Sodium Citrate demonstrate excellent performance with high recovery, minimal matrix effects, and good precision and accuracy, falling well within typical acceptance criteria for bioanalytical method validation. Heparin, in this hypothetical scenario, shows lower recovery, a more significant matrix effect, and higher variability, suggesting potential interference with the assay. The stability of Indobufen appears to be acceptable in all three anticoagulants under the tested conditions.
Mandatory Visualizations
Caption: Experimental workflow for assessing anticoagulant impact on Indobufen assays.
Caption: Potential mechanisms of anticoagulant interference in bioanalytical assays.
Experimental Protocols
Blood Sample Collection and Processing
-
Objective: To collect human whole blood into tubes containing different anticoagulants.
-
Procedure:
-
Draw whole blood from healthy human volunteers into commercially available vacuum tubes containing K2EDTA, 3.2% Sodium Citrate, and Sodium Heparin.
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Within 30 minutes of collection, centrifuge the tubes at 1500 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant (plasma) and aliquot into labeled cryovials.
-
Store plasma samples at -80°C until analysis.
-
Sample Preparation (Protein Precipitation)
-
Objective: To extract Indobufen from plasma samples prior to LC-MS/MS analysis.
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of Indobufen).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Objective: To quantify the concentration of Indobufen in the extracted samples.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Indobufen and the internal standard would be determined during method development.
-
Method Validation Parameters
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-spiked extracted samples to that of post-spiked extracted samples.
-
Matrix Effect: The effect of co-eluting endogenous components on the ionization of the analyte is assessed by comparing the response of the analyte in post-spiked extracted matrix to the response of the analyte in a neat solution.
-
Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Stability: The stability of Indobufen in plasma is evaluated under various conditions, including short-term (room temperature) and freeze-thaw cycles.
Conclusion
The selection of an appropriate anticoagulant is a critical step in the development and validation of robust bioanalytical methods. While both K2EDTA and Sodium Citrate are generally suitable for LC-MS/MS-based assays due to their minimal interference, Heparin can sometimes present challenges. The chelating properties of EDTA and citrate can be advantageous in preventing the degradation of certain analytes.[4][5] Conversely, the polymeric and charged nature of heparin can lead to ion suppression in the mass spectrometer and non-specific binding, potentially compromising assay performance. Therefore, it is imperative to evaluate the impact of different anticoagulants during method development to ensure the generation of high-quality, reliable data for pharmacokinetic and clinical studies of Indobufen.
References
- 1. Frontiers | Safety and efficacy of aspirin and indobufen in the treatment of coronary heart disease: a systematic review and meta-analysis [frontiersin.org]
- 2. Safety and efficacy of aspirin and indobufen in the treatment of coronary heart disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicenter retrospective cohort study demonstrates superior safety profile of indobufen over aspirin for Post-CABG antiplatelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edwinvanderpol.com [edwinvanderpol.com]
Indobufen-d5 performance in different biological matrices (plasma, urine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of deuterated Indobufen (referred to as Indobufen-d5, with the understanding that the available detailed data is for Indobufen-d4) as an internal standard for the quantification of Indobufen in different biological matrices, specifically plasma and urine. The information is compiled from published scientific literature to aid researchers in the development and validation of bioanalytical methods.
Executive Summary
The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it closely mimics the analyte's chemical and physical properties, correcting for variability during sample processing and analysis. While comprehensive data is available for the performance of deuterated Indobufen in human plasma, there is a notable lack of published, directly comparable, validated bioanalytical methods using a deuterated internal standard for Indobufen in human urine.
This guide presents a detailed overview of a validated UPLC-MS/MS method for Indobufen in human plasma, utilizing Indobufen-d4 as an internal standard. For the urine matrix, this guide will discuss the general principles and potential challenges in bioanalytical method validation, drawing on established guidelines and related studies, due to the absence of specific published data for Indobufen with a deuterated internal standard.
Performance in Human Plasma
A robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the simultaneous determination of Indobufen and its metabolite in human plasma, using Indobufen-d4 as the internal standard. The performance characteristics of this method are summarized below.
Data Presentation: Indobufen Quantification in Human Plasma
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | |
| Accuracy | LLOQ (1 ng/mL) | 98.7% |
| Low QC (2 ng/mL) | 102.5% | |
| Medium QC (100 ng/mL) | 100.2% | |
| High QC (800 ng/mL) | 99.1% | |
| Precision (CV%) | Intra-day Precision | < 5.8% |
| Inter-day Precision | < 7.5% | |
| Recovery | Low QC (2 ng/mL) | 88.2% |
| Medium QC (100 ng/mL) | 89.5% | |
| High QC (800 ng/mL) | 90.1% | |
| Matrix Effect | Low QC (2 ng/mL) | 97.5% |
| High QC (800 ng/mL) | 98.2% | |
| Stability | Short-term (Room Temp, 24h) | Stable |
| Long-term (-20°C, 30 days) | Stable | |
| Freeze-Thaw (3 cycles) | Stable | |
| Post-preparative (Autosampler, 12h) | Stable |
Data synthesized from a study on the simultaneous determination of indobufen and its metabolite in human plasma by UPLC–MS/MS.
Experimental Protocol: Indobufen in Plasma
1. Sample Preparation:
-
A 100 µL aliquot of human plasma was mixed with 20 µL of the internal standard solution (Indobufen-d4).
-
Protein precipitation was performed by adding 300 µL of acetonitrile.
-
The mixture was vortexed and then centrifuged.
-
The supernatant was transferred and injected into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitored for Indobufen and Indobufen-d4.
Performance in Human Urine: Considerations and Expected Performance
Urine as a matrix presents different challenges compared to plasma. It has greater variability in pH, ionic strength, and endogenous component concentrations. However, it is generally a "cleaner" matrix in terms of protein and lipid content, which can simplify sample preparation.
Expected Performance Parameters for a Validated Urine Method
| Validation Parameter | Expected Performance and Considerations |
| Linearity | A wide linear range would be expected, but may be influenced by the higher concentrations of drug and metabolites typically found in urine. |
| Accuracy & Precision | Should meet the standard acceptance criteria (within ±15% for accuracy, and ≤15% CV for precision). |
| Recovery | Extraction recovery can be highly variable depending on the sample preparation method (e.g., dilute-and-shoot vs. liquid-liquid extraction). Consistent recovery across the concentration range is crucial. |
| Matrix Effect | Ion suppression or enhancement due to high salt content and variability in endogenous compounds is a key challenge in urine analysis and must be thoroughly investigated. |
| Stability | Analyte stability can be affected by the variable pH and enzymatic activity in urine. Stability testing under various storage conditions is critical. |
General Experimental Protocol: Indobufen in Urine (Hypothetical)
1. Sample Preparation (Potential Approaches):
-
Dilute-and-Shoot: A simple and high-throughput approach where a urine sample is diluted with a suitable buffer (often the mobile phase) containing the internal standard before injection. This method is prone to matrix effects.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): More laborious but provide cleaner extracts, reducing matrix effects and potentially increasing sensitivity.
2. UPLC-MS/MS Conditions:
-
Chromatographic and mass spectrometric conditions would likely be similar to those used for plasma analysis, with potential modifications to the gradient to manage the different matrix components.
Workflow and Pathway Visualizations
To illustrate the logical flow of a typical bioanalytical method development and validation process, the following diagrams are provided.
Caption: Bioanalytical Method Development and Validation Workflow.
Precision in Focus: A Comparative Analysis of Analytical Methods for Indobufen and Other NSAIDs
For researchers, scientists, and drug development professionals, ensuring the precision of analytical methods is paramount for reliable and reproducible results. This guide provides a comparative analysis of inter-day and intra-day precision for analytical methods used to quantify Indobufen, a non-steroidal anti-inflammatory drug (NSAID), alongside other commonly used NSAIDs such as Ibuprofen, Naproxen, and Diclofenac. The data presented is supported by detailed experimental protocols to aid in method evaluation and implementation.
Comparative Precision Data
The following table summarizes the inter-day and intra-day precision, expressed as Relative Standard Deviation (%RSD), for various analytical methods used for the quantification of Indobufen and other NSAIDs. Lower %RSD values indicate higher precision.
| Analyte | Analytical Method | Matrix | Inter-Day Precision (%RSD) | Intra-Day Precision (%RSD) |
| Indobufen | LC-SPE[1] | Serum | < 10% | < 10% |
| Indobufen | CZE[2] | Human Serum | < 15.0% | < 15.0% |
| Indobufen | HPLC-MS/MS[3] | Rat Plasma | 4.35 - 9.61% | 3.32 - 8.86% |
| Ibuprofen | HPLC[4] | - | < 1.0% | < 1.0% |
| Ibuprofen | UPLC-MS/MS[5] | Pharmaceutical Formulations | < 6.24% | < 6.24% |
| Naproxen | HPLC[6] | Pharmaceutical Dosage Forms | < 2.0% | < 2.0% |
| Naproxen | HPLC-UV[7] | Human Plasma | 3.08 - 4.84% | 2.89 - 4.47% |
| Diclofenac | HPLC[8] | Tablets | < 2.0% | < 2.0% |
| Diclofenac | HPLC-ICP-QQQ[9] | Human Plasma | < 4.0% | < 4.0% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to allow for a comprehensive understanding of the experimental conditions under which the precision data were obtained.
High-Performance Liquid Chromatography (HPLC) for NSAID Analysis
This protocol is a generalized representation for the analysis of Ibuprofen, Naproxen, or Diclofenac in pharmaceutical tablets. Specific parameters may need optimization for each analyte.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 25 mg of the respective NSAID reference standard in 25 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards of desired concentrations.
-
Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a specified ratio. The pH of the buffer should be adjusted as required for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Set at the wavelength of maximum absorbance for the specific NSAID (e.g., ~220 nm for Ibuprofen, ~230 nm for Naproxen, ~276 nm for Diclofenac).
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Precision Evaluation:
-
Intra-day Precision (Repeatability): Analyze six replicate injections of a standard solution at a specific concentration on the same day and under the same experimental conditions. Calculate the %RSD of the peak areas.
-
Inter-day Precision (Intermediate Precision): Repeat the analysis of the same standard solution on three different days. Calculate the %RSD of the peak areas across the three days.
-
Capillary Zone Electrophoresis (CZE) for Indobufen Analysis
This protocol outlines the key steps for the analysis of Indobufen enantiomers in human serum.
-
Sample Preparation:
-
Acidify a 0.2 mL serum sample.
-
Perform solid-phase extraction (SPE) using octadecyl cartridges to extract the Indobufen enantiomers and an internal standard (e.g., racemic flurbiprofen).
-
Elute the analytes and reconstitute in the running buffer.
-
-
Electrophoretic Conditions:
-
Instrument: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary (e.g., 50 µm i.d.).
-
Running Buffer: A suitable buffer, for example, a buffer at pH 5.0 containing a chiral selector like heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin for enantiomeric separation.
-
Separation Voltage: Typically in the range of 15-30 kV.
-
Injection: Hydrodynamic injection.
-
Detection: UV detection at a specified wavelength (e.g., 282 nm).
-
Temperature: Controlled capillary temperature.
-
-
Precision Evaluation:
-
Intra-day Precision: Analyze multiple preparations of a quality control serum sample at different concentrations on the same day. Calculate the %RSD of the determined concentrations.
-
Inter-day Precision: Repeat the analysis of the quality control samples on different days to assess the variability between days. Calculate the %RSD of the determined concentrations.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the inter-day and intra-day precision of an analytical method.
Caption: Workflow for Inter-day and Intra-day Precision Assessment.
References
- 1. LC procedure with SPE for quantification of indobufen enantiomers: pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolution of indobufen enantiomers by capillary zone electrophoresis. Pharmacokinetic studies of human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Indobufen-d5
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Indobufen-d5. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risk and establishing a secure laboratory environment. This compound is the deuterated form of Indobufen, a reversible platelet cyclooxygenase (COX) inhibitor.[1] The safety information provided is based on the hazard profile of Indobufen.
Hazard Identification and Personal Protective Equipment
Indobufen is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[2][3] Appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Nitrile rubber gloves | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles | To protect eyes from splashes and dust. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (if ventilation is inadequate) | To prevent inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard warnings.
-
Transport the sealed container to the designated storage area.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[2][3]
-
Keep the container tightly closed to prevent contamination and exposure.[2][3]
-
Store away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be clearly marked with appropriate hazard signs.
3. Preparation for Use (Weighing and Solution Preparation):
-
All handling of solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[3]
-
Before handling, ensure all required PPE is correctly worn.
-
Use dedicated, clean spatulas and weighing boats for handling the powder.
-
Measure the required amount of this compound carefully to avoid generating dust.
-
When preparing solutions, slowly add the compound to the solvent to prevent splashing.
-
Ensure the chosen solvent is compatible with this compound.
4. Spills and Emergency Procedures:
-
Minor Spills:
-
If a small amount of solid is spilled, carefully sweep it up with a dustpan and brush, avoiding dust generation.
-
For small liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Place the contained spill material into a sealed, labeled waste container.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Major Spills:
-
Evacuate the immediate area and alert colleagues.
-
Prevent the spill from entering drains or waterways.[2]
-
Contact the institution's environmental health and safety (EHS) department immediately.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All disposable materials contaminated with this compound (e.g., gloves, weighing boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Solutions containing this compound should be collected in a labeled, sealed waste container.
2. Disposal Method:
-
Dispose of all this compound waste through your institution's EHS-approved chemical waste disposal program.[2][3]
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
The preferred method for pharmaceutical waste disposal is high-temperature incineration by a licensed facility.[4][5]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
